Benzamide-15N
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(15N)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9)/i8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDAEFPNCMNJSK-VJJZLTLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40479998 | |
| Record name | Benzamide-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31656-62-9 | |
| Record name | Benzamide-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40479998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 31656-62-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Benzamide-15N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide-15N is a stable isotope-labeled version of benzamide, an organic compound with significant applications in medicinal chemistry and as a synthetic intermediate.[1][2] The incorporation of the nitrogen-15 (¹⁵N) isotope provides a valuable tool for researchers, enabling a range of analytical techniques, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to trace the molecule's fate in chemical and biological systems. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols, and its role as a PARP inhibitor.
Chemical and Physical Properties
This compound is a white to pale cream crystalline solid or powder at room temperature. The key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅CO¹⁵NH₂ | |
| Molecular Weight | 122.13 g/mol | [3] |
| CAS Number | 31656-62-9 | |
| Melting Point | 125-128 °C | |
| Appearance | White to pale cream solid/powder | |
| Isotopic Purity | ≥98 atom % ¹⁵N | |
| Assay | ≥99% (CP) |
Solubility
The solubility of unlabeled benzamide has been quantitatively determined in various solvents at different temperatures. These values provide a strong indication of the expected solubility of this compound.
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Water | 25 | ~0.3 |
| Methanol | 25 | ~15 |
| Ethanol | 25 | ~8 |
| Acetone | 25 | ~12 |
| Ethyl Acetate | 25 | ~2 |
Note: Data is for unlabeled benzamide and serves as a close approximation for this compound.
Spectroscopic Data
Due to the isotopic labeling, the spectroscopic data for this compound, particularly its ¹⁵N NMR and mass spectrum, are distinct from its unlabeled counterpart.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to be very similar to that of unlabeled benzamide. The aromatic protons typically appear in the range of δ 7.4-8.0 ppm. The two amide protons will be split by the ¹⁵N nucleus, resulting in a doublet.
-
δ ~7.4-7.6 (m, 3H, Ar-H)
-
δ ~7.9 (m, 2H, Ar-H)
-
δ ~8.0 (d, 2H, ¹⁵NH₂) [4]
¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum will also be very similar to unlabeled benzamide. The carbonyl carbon will show coupling to the ¹⁵N nucleus.
¹⁵N NMR: The ¹⁵N chemical shift for primary amides typically falls in the range of 110-120 ppm.[7][8] The exact chemical shift would need to be determined experimentally.
Mass Spectrometry
The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 122, which is one mass unit higher than that of unlabeled benzamide (m/z 121).[9][10][11] The fragmentation pattern is expected to be similar to unlabeled benzamide, with major fragments corresponding to the loss of the amide group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic amide and aromatic absorptions. The N-H stretching vibrations will be shifted to a lower frequency compared to unlabeled benzamide due to the heavier ¹⁵N isotope.
-
~3400 cm⁻¹ (N-H stretch, asymmetric)
-
~3200 cm⁻¹ (N-H stretch, symmetric)
-
~1650 cm⁻¹ (C=O stretch, Amide I)
-
~1600 cm⁻¹ (N-H bend, Amide II)
-
~1400-1500 cm⁻¹ (C=C stretch, aromatic)
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of benzoyl chloride with a ¹⁵N-labeled ammonia source, such as ¹⁵N-ammonium chloride (¹⁵NH₄Cl).
Workflow for Synthesis of this compound
Caption: A typical workflow for the synthesis of Benzamide-¹⁵N.
Detailed Protocol:
-
In a well-ventilated fume hood, dissolve a molar equivalent of ¹⁵N-ammonium chloride in a suitable amount of aqueous sodium hydroxide solution (e.g., 2 M).
-
Cool the solution in an ice bath.
-
Slowly add one molar equivalent of benzoyl chloride dropwise to the cold, stirring solution.
-
Continue stirring vigorously for 15-20 minutes. A white precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any unreacted starting materials and salts.
-
Purify the crude product by recrystallization from a suitable solvent, such as hot water or an ethanol/water mixture.
-
Dry the purified crystals under vacuum to yield pure this compound.
NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
Workflow for NMR Sample Preparation
Caption: A general workflow for preparing an NMR sample of Benzamide-¹⁵N.
Detailed Protocol:
-
Weigh approximately 5-25 mg of this compound into a small, clean vial.[14][15][16][17]
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[18] Otherwise, directly transfer the solution into the NMR tube using a clean pipette.
-
Cap the NMR tube securely and label it appropriately.
¹H-¹⁵N HSQC NMR Spectroscopy
The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful tool for correlating the chemical shifts of protons directly bonded to ¹⁵N nuclei.
Workflow for ¹H-¹⁵N HSQC Experiment
Caption: A generalized workflow for acquiring a ¹H-¹⁵N HSQC spectrum.
Detailed Protocol:
-
Prepare a sample of this compound in a suitable deuterated solvent as described above.
-
Insert the sample into the NMR spectrometer and lock the field on the deuterium signal of the solvent.
-
Tune and match the NMR probe for both the ¹H and ¹⁵N frequencies.
-
Shim the magnetic field to obtain optimal resolution.
-
Load a standard ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcetf3gp on a Bruker spectrometer).[19]
-
Set the appropriate spectral widths for both the ¹H and ¹⁵N dimensions to encompass the expected chemical shifts.
-
Set the number of scans and other acquisition parameters based on the sample concentration.
-
Acquire the 2D data.
-
Process the raw data using appropriate software, including Fourier transformation, phasing, and baseline correction.
-
The resulting 2D spectrum will show a correlation peak for each proton attached to the ¹⁵N atom.
Role as a PARP Inhibitor and Signaling Pathway
Benzamide is a known inhibitor of poly(ADP-ribose) polymerase (PARP), particularly PARP1.[2] PARP1 is a key enzyme in the DNA damage response (DDR) pathway.[20][21] Upon DNA damage, PARP1 binds to single-strand breaks and synthesizes poly(ADP-ribose) (PAR) chains on itself and other target proteins.[22][23] This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating DNA repair.[24] By inhibiting PARP1, benzamide can disrupt this repair process, which is a strategy used in cancer therapy, particularly in cancers with deficiencies in other DNA repair pathways like BRCA mutations (synthetic lethality).
PARP1 Signaling Pathway in DNA Damage Response
Caption: Simplified PARP1 signaling pathway in response to DNA damage and its inhibition by Benzamide-¹⁵N.
Conclusion
This compound is a valuable tool for researchers in chemistry and drug development. Its well-defined chemical and physical properties, combined with the analytical advantages conferred by the ¹⁵N label, make it ideal for a variety of studies. This guide provides the essential information and protocols needed to effectively utilize this compound in a research setting, from its synthesis and characterization to its application in studying important biological pathways.
References
- 1. Benzamide (¹âµN, 98%+) - Cambridge Isotope Laboratories, NLM-255-1 [isotope.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Benzamide (¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. Benzamide(55-21-0) 1H NMR spectrum [chemicalbook.com]
- 5. bmse000668 Benzamide at BMRB [bmrb.io]
- 6. spectrabase.com [spectrabase.com]
- 7. science-and-fun.de [science-and-fun.de]
- 8. wissen.science-and-fun.de [wissen.science-and-fun.de]
- 9. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzamide [webbook.nist.gov]
- 12. Benzamide [webbook.nist.gov]
- 13. Benzamide(55-21-0) IR Spectrum [m.chemicalbook.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. youtube.com [youtube.com]
- 18. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 19. 1H-15N HSQC | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 20. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 21. PARP1 - Wikipedia [en.wikipedia.org]
- 22. Poly(ADP-ribosyl)ation by PARP1: reaction mechanism and regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Benzamide-15N: A Technical Guide to Structure, Isotopic Labeling, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Benzamide-15N, a stable isotope-labeled compound crucial for a variety of research and development applications. The document details its structure, methods of isotopic labeling, analytical protocols, and key uses in the scientific field, with a focus on quantitative data and experimental methodologies.
Structure and Physicochemical Properties
This compound is an isotopologue of Benzamide, where the naturally abundant nitrogen-14 (¹⁴N) atom in the amide group is replaced by the stable, heavier isotope nitrogen-15 (¹⁵N).[1] This substitution is foundational to its utility in analytical chemistry, as it allows the molecule to be distinguished from its natural counterpart by mass-sensitive and nuclear magnetic resonance techniques.[1] The fundamental structure consists of a benzene ring attached to a ¹⁵N-labeled carboxamide group.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₅CO¹⁵NH₂ | |
| Molecular Weight | ~122.13 g/mol | [4][5] |
| Labeled CAS Number | 31656-62-9 | [4][6] |
| Unlabeled CAS Number | 55-21-0 | [4][5] |
| Appearance | White to off-white solid/crystals | [2] |
| Melting Point | 125-128 °C | |
| Isotopic Purity | Typically ≥98 atom % ¹⁵N | |
| Chemical Purity | Typically ≥98% | [4][5] |
| Mass Shift | M+1 |
Isotopic Labeling: Synthesis and Incorporation
The introduction of the ¹⁵N isotope into the benzamide structure is a critical step that enables its function as a tracer or internal standard. Several methodologies can be employed for ¹⁵N isotopic labeling.
General Labeling Strategies
-
Direct Incorporation: This is the most straightforward approach, involving the use of ¹⁵N-labeled precursors in the chemical synthesis. For Benzamide-¹⁵N, this would typically involve reacting benzoyl chloride with a ¹⁵N-labeled ammonia source, such as ¹⁵N-ammonium chloride (¹⁵NH₄Cl) or ¹⁵N-ammonia gas (¹⁵NH₃).[1]
-
Isotopic Exchange: In this method, the ¹⁴N atom in an existing amide molecule is swapped for a ¹⁵N atom.[1] While more complex for a simple molecule like benzamide, late-stage isotopic exchange techniques have been developed for more complex primary amines, offering a pathway to introduce ¹⁵N without requiring a complete de novo synthesis.[7]
-
Biosynthetic Incorporation: For producing ¹⁵N-labeled biomolecules like proteins, microorganisms (e.g., E. coli) are cultured in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, such as ¹⁵NH₄Cl. This results in the uniform incorporation of ¹⁵N into all nitrogen-containing biomolecules, including the amide bonds of the protein backbone.[1][8][9]
The diagram below illustrates a generalized workflow for the direct synthesis of this compound.
Experimental Protocols and Analytical Characterization
The precise characterization of this compound is essential to confirm its isotopic enrichment and chemical purity. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical techniques used.
NMR Spectroscopy Protocol
¹⁵N NMR spectroscopy directly probes the labeled nitrogen nucleus, providing information about its chemical environment.[10][11] It is a definitive method for confirming the position of the isotopic label.
General Protocol for ¹⁵N NMR Acquisition:
-
Sample Preparation: Dissolve a precisely weighed sample of this compound (typically to a concentration of ~0.1 M) in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting the ¹⁵N frequency (~40.5 MHz on a 400 MHz instrument).[10]
-
Referencing: Use an external reference standard, such as neat nitromethane (CH₃NO₂), set to 0.0 ppm.[10]
-
Acquisition Parameters:
-
Employ a gated decoupling sequence to suppress the Nuclear Overhauser Effect (NOE), ensuring accurate quantification.[10]
-
Set the probe temperature (e.g., 30 °C) for consistency.[10]
-
Use a pulse angle less than 90° (e.g., ~30°) combined with a suitable relaxation delay (e.g., 5 seconds) to allow for adequate spin relaxation between scans.[10]
-
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio, which may require several hours of acquisition time due to the low gyromagnetic ratio of ¹⁵N.[10]
-
-
Data Processing: Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation and phase correction to obtain the final ¹⁵N NMR spectrum.
Mass Spectrometry Protocol
Mass spectrometry is used to determine the molecular weight of the labeled compound and to quantify the level of isotopic enrichment.
General Protocol for GC/MS Analysis:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., acetone, ethyl acetate). For complex matrices, a derivatization step (e.g., using tert-butyldimethylsilyl derivatives) may be necessary to improve volatility and chromatographic properties.[12]
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron impact (EI) ionization source.
-
Chromatography: Inject the sample onto a suitable GC column (e.g., a nonpolar or medium-polarity column) and run a temperature program that effectively separates the analyte from any impurities.
-
Mass Analysis:
-
Acquire mass spectra across the elution peak of benzamide.
-
Use selected ion monitoring (SIM) to precisely measure the ion currents for the molecular ion of unlabeled benzamide (m/z 121) and ¹⁵N-labeled benzamide (m/z 122).[12]
-
-
Data Analysis: Calculate the isotopic enrichment by determining the ratio of the peak areas for the labeled and unlabeled ions, after correcting for the natural abundance of isotopes.
The following diagram outlines a typical workflow for the characterization and use of this compound as an internal standard.
Applications in Research and Drug Development
The primary value of this compound lies in its application as a tracer and an internal standard. Stable isotope labeling is a preferred method in drug development for quantitative analysis because the labeled standard co-elutes with the analyte and experiences similar matrix effects during extraction and ionization.[6]
-
Internal Standard for Quantification: this compound is an ideal internal standard for the quantification of unlabeled benzamide in biological matrices (e.g., plasma, urine) using LC-MS or GC-MS. Its chemical and physical properties are nearly identical to the analyte, but its mass is different by one unit, allowing for clear differentiation.[6]
-
Metabolic Studies: As a stable isotope-labeled tracer, it can be used in metabolic flux analysis (MFA) and to monitor the metabolic fate of benzamide-containing drugs in vivo.[6] Researchers can track the incorporation and transformation of the ¹⁵N label through various metabolic pathways.
-
Enzyme Inhibition Studies: Benzamide is known to be an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[6] this compound can be used as a labeled inhibitor in experiments to study enzyme kinetics, binding, and mechanism of action, particularly in complex biological systems where it can be distinguished from other nitrogen-containing molecules.[6]
The diagram below shows the logical role of a ¹⁵N-labeled compound like this compound in a typical pharmacokinetic study.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. Page loading... [guidechem.com]
- 3. Benzamide - Wikipedia [en.wikipedia.org]
- 4. Benzamide (¹âµN, 98%+) - Cambridge Isotope Laboratories, NLM-255-1 [isotope.com]
- 5. Benzamide (¹âµN, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Late-Stage Isotopic Exchange of Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ntrs.nasa.gov [ntrs.nasa.gov]
- 11. 17O NMR and 15N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Measurement of 15N enrichment in multiple amino acids and urea in a single analysis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Benzamide-¹⁵N
CAS Number: 31656-62-9
This technical guide provides an in-depth overview of Benzamide-¹⁵N, a stable isotope-labeled version of benzamide, for researchers, scientists, and professionals in drug development. This document covers its chemical properties, synthesis, and key applications, with a focus on its role as a research tool.
Compound Data and Properties
Benzamide-¹⁵N is a synthetic intermediate and research chemical where the standard ¹⁴N atom in the amide group is replaced by the ¹⁵N isotope. This labeling provides a distinct mass shift, making it an invaluable tool in quantitative analysis and mechanistic studies.
| Property | Value | Citation(s) |
| CAS Number | 31656-62-9 | [1] |
| Linear Formula | C₆H₅CO¹⁵NH₂ | [1] |
| Molecular Formula | C₇H₇¹⁵NO | |
| Molecular Weight | 122.13 g/mol | [1] |
| Appearance | White/off-white solid | [2] |
| Melting Point | 125-128 °C | [1] |
| Isotopic Purity | ≥ 98 atom % ¹⁵N | [1] |
| Chemical Purity (Assay) | ≥ 99% | [1] |
| Mass Shift vs. Unlabeled | M+1 | [1] |
| Solubility | Soluble in DMSO, ethanol, and other organic solvents. Slightly soluble in hot water. | [2] |
| Storage | Store at room temperature, protected from light and moisture. |
Synthesis of Benzamide-¹⁵N
The synthesis of Benzamide-¹⁵N is most commonly achieved via the ammonolysis of benzoyl chloride using a ¹⁵N-labeled source of ammonia, such as ¹⁵N-ammonia or a salt like ¹⁵N-ammonium chloride. The reaction is a nucleophilic acyl substitution.
Experimental Protocol: Synthesis from Benzoyl Chloride and ¹⁵N-Ammonia
This protocol is adapted from standard procedures for the synthesis of unlabeled benzamide.[2][3][4][5]
Materials:
-
Benzoyl chloride (C₇H₅ClO)
-
¹⁵N-labeled aqueous ammonia (¹⁵NH₄OH) or ¹⁵N-ammonium chloride (¹⁵NH₄Cl)
-
Deionized water (H₂O)
-
Conical flask with stopper
-
Filtration apparatus (e.g., Büchner funnel)
-
Ice bath
Procedure:
-
In a 250 mL conical flask, place 10 mL of concentrated ¹⁵N-labeled aqueous ammonia.
-
Cool the flask in an ice bath.
-
Slowly add 2 mL of benzoyl chloride dropwise to the cold ¹⁵N-ammonia solution while continuously shaking the flask. The reaction is exothermic and will generate heat.[2]
-
After the addition is complete, securely stopper the flask and shake vigorously for 15-20 minutes. A white precipitate of Benzamide-¹⁵N will form.[2]
-
Once the reaction is complete (no traces of oily benzoyl chloride remain), collect the solid product by vacuum filtration.
-
Wash the collected solid with several portions of ice-cold water to remove any unreacted ammonia and ammonium chloride.
-
Recrystallize the crude product from a minimal amount of hot water to purify.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Expected Outcome: Colorless crystals or a white solid of Benzamide-¹⁵N.
Applications in Research and Drug Development
PARP Inhibition
Benzamide is a known inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[6] PARP inhibitors are a major focus in oncology research, particularly for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations). Benzamide acts as a competitive inhibitor by binding to the NAD⁺ binding site of the PARP enzyme, thereby preventing the synthesis of poly(ADP-ribose) chains that are essential for recruiting DNA repair proteins.[4]
Internal Standard for Quantitative Analysis
Due to its identical chemical properties to endogenous benzamide but distinct mass, Benzamide-¹⁵N is an ideal internal standard (IS) for quantitative analysis by mass spectrometry (LC-MS/MS).[7][8] Using a stable isotope-labeled IS is the gold standard in bioanalysis as it corrects for variations in sample preparation, chromatography, and ionization efficiency, leading to high accuracy and precision.[7]
Quantitative Analysis Data:
| Parameter | Unlabeled Benzamide | Benzamide-¹⁵N (IS) |
| Precursor Ion (Q1) [M+H]⁺ | m/z 122.1 | m/z 123.1 |
| Product Ion (Q3) | m/z 105.1 (loss of NH₃) | m/z 105.1 (loss of ¹⁵NH₃) |
| Product Ion (Q3) | m/z 77.1 (phenyl cation) | m/z 77.1 (phenyl cation) |
| Note: Exact m/z values may vary slightly based on instrumentation. The key is the +1 Da mass shift in the precursor ion and any fragments containing the nitrogen atom. |
Experimental Protocol: Quantification of Benzamide in Plasma using LC-MS/MS
1. Sample Preparation:
-
Spiking: To 100 µL of plasma sample (or standard/QC), add 10 µL of Benzamide-¹⁵N internal standard working solution (e.g., at 100 ng/mL).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Extraction: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90% Water/10% Acetonitrile with 0.1% Formic Acid).
2. LC-MS/MS Analysis:
-
LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would run from 10% B to 90% B over several minutes.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization, Positive Mode (ESI+).
-
MRM Transitions:
-
Benzamide: 122.1 -> 105.1
-
Benzamide-¹⁵N: 123.1 -> 105.1
-
3. Data Analysis:
-
Integrate the peak areas for both the analyte (Benzamide) and the internal standard (Benzamide-¹⁵N).
-
Calculate the Peak Area Ratio (PAR) = Analyte Area / IS Area.
-
Construct a calibration curve by plotting the PAR against the concentration of the calibration standards.
-
Determine the concentration of benzamide in unknown samples by interpolating their PAR values from the calibration curve.
References
- 1. 苯甲酰胺-15N 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]
- 2. globalconference.info [globalconference.info]
- 3. Benzamide synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis of benzamide from benzyl chloride | DOCX [slideshare.net]
- 5. scribd.com [scribd.com]
- 6. Synthesis of benzamide from benzyl chloride | PPTX [slideshare.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unraveling Cellular Dynamics: An In-depth Guide to Isotopic Labeling in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Isotopic Labeling
Isotopic labeling is a powerful technique used to trace the metabolic fate of atoms or molecules within a biological system.[1][2] By replacing an atom with its isotope, which has the same number of protons but a different number of neutrons, researchers can "label" or "tag" a molecule of interest.[2] This allows for the tracking of the molecule through metabolic pathways, chemical reactions, or cellular processes.[1][2] The key principle lies in the fact that isotopically labeled molecules are chemically identical to their unlabeled counterparts, ensuring they behave similarly in biological systems.[3] However, the difference in mass or other nuclear properties allows them to be detected and quantified using various analytical techniques.[1][2]
Isotopes used in research can be broadly categorized into two types: stable isotopes and radioactive isotopes.
-
Stable Isotopes: These are non-radioactive isotopes that do not decay over time.[4] Common stable isotopes used in research include deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).[1][2] They are detected based on their mass difference from the more abundant isotopes using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]
-
Radioactive Isotopes (Radioisotopes): These are unstable isotopes that undergo radioactive decay, emitting radiation that can be detected.[3] Examples include tritium (³H), carbon-14 (¹⁴C), phosphorus-32 (³²P), and sulfur-35 (³⁵S).[4] Their presence can be tracked using techniques like scintillation counting or autoradiography.[4]
This guide will focus on the application of stable isotope labeling, a technique that has become increasingly prevalent due to its safety and versatility.
Core Isotopic Labeling Techniques
Several isotopic labeling techniques have been developed to address different research questions in proteomics, metabolomics, and drug development. The choice of technique depends on the specific application, the biological system under investigation, and the available analytical instrumentation.
Metabolic Labeling
In metabolic labeling, organisms or cells are cultured in a medium where a standard nutrient (like an amino acid or glucose) is replaced with its isotopically labeled counterpart. The cells then incorporate these labeled precursors into newly synthesized proteins, metabolites, or other biomolecules.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): SILAC is a widely used metabolic labeling technique in quantitative proteomics.[5][6] Cells are grown in media containing either "light" (natural) or "heavy" (isotope-labeled) essential amino acids (e.g., ¹³C₆-Arginine, ¹³C₆-Lysine).[5][6] This results in two distinct cell populations whose proteomes can be distinguished by mass spectrometry.[5] By mixing the cell lysates, researchers can accurately quantify differences in protein abundance between different experimental conditions.[5]
-
¹³C Metabolic Flux Analysis (¹³C-MFA): This technique is used to quantify the rates (fluxes) of metabolic reactions within a cell.[4] Cells are fed a ¹³C-labeled substrate, typically glucose.[4] The distribution of the ¹³C label throughout the metabolic network is then measured in downstream metabolites.[4] By analyzing these labeling patterns, researchers can deduce the relative and absolute fluxes through various metabolic pathways.[4]
Chemical Labeling
Chemical labeling involves the covalent attachment of an isotope-containing tag to a specific functional group on a molecule, typically after extraction from the biological sample.
-
Isotope-Coded Affinity Tags (ICAT): ICAT is a chemical labeling method used for quantitative proteomics.[7][8] The ICAT reagent has three components: a reactive group that specifically targets cysteine residues in proteins, a linker region that is either "light" (containing ¹²C) or "heavy" (containing ¹³C), and a biotin tag for affinity purification.[7][9] This method allows for the specific isolation and quantification of cysteine-containing peptides.[7]
The following diagram illustrates the logical relationships between these core isotopic labeling techniques.
Applications in Research and Drug Development
Isotopic labeling has become an indispensable tool in various fields of biological research and is playing an increasingly crucial role in the drug development pipeline.
Proteomics
In proteomics, the large-scale study of proteins, isotopic labeling enables the accurate quantification of protein expression levels between different samples.[10] This is critical for identifying proteins that are up- or down-regulated in disease states or in response to drug treatment. Techniques like SILAC and ICAT provide a more accurate and reproducible means of quantification compared to label-free methods.[1]
Metabolic Research
Isotopic labeling is fundamental to metabolic research, allowing scientists to trace the flow of metabolites through complex biochemical networks.[11] ¹³C-MFA, for instance, provides a detailed map of cellular metabolism, revealing how cells utilize nutrients and generate energy.[4] This information is vital for understanding metabolic disorders such as cancer and diabetes.
Drug Development
In drug development, stable isotope labeling is used to study the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.[12] By labeling a drug molecule with a stable isotope, its journey through the body can be tracked with high precision using mass spectrometry. This helps in identifying metabolites, determining pharmacokinetic profiles, and assessing potential drug-drug interactions.
Quantitative Data Presentation
The quantitative nature of isotopic labeling experiments generates large datasets. Summarizing this data in a structured format is crucial for interpretation and comparison.
| Technique | Application | Analyte | Typical Quantitative Output | Example Result |
| SILAC | Proteomics | Proteins/Peptides | Heavy/Light (H/L) Ratio | Protein X is 2.5-fold upregulated in treated vs. control cells (H/L Ratio = 2.5).[10] |
| ¹³C-MFA | Metabolomics | Metabolites | Metabolic Flux Rates (e.g., mmol/gDW/h) | The flux through the pentose phosphate pathway is increased by 50% in cancer cells. |
| ICAT | Proteomics | Cysteine-containing Peptides | Heavy/Light (H/L) Ratio | Peptide Y from Protein Z shows a 0.5 H/L ratio, indicating downregulation.[9] |
Table 1: Summary of quantitative data from key isotopic labeling techniques.
| Study Focus | Isotopic Label | Key Finding | Reference |
| Insulin Signaling in C. elegans | ¹³C | Mutations in the insulin receptor gene daf-2 led to significantly higher levels of synthesized fats. | [12] |
| Human Insulin Synthesis | ¹³C-Leucine | Newly synthesized insulin contributed approximately 20% of the total secreted insulin during a 210-minute oral glucose tolerance test. | [13] |
Table 2: Examples of quantitative findings from isotopic labeling studies.
Key Experimental Protocols
Detailed and standardized protocols are essential for the reproducibility of isotopic labeling experiments.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Protocol
This protocol outlines the key steps for a typical SILAC experiment for quantitative proteomics.[6][11][14][15][16]
-
Cell Culture and Labeling:
-
Two populations of cells are cultured. One is grown in "light" medium containing normal amino acids. The other is grown in "heavy" medium where an essential amino acid (e.g., L-arginine) is replaced with its stable isotope-labeled counterpart (e.g., ¹³C₆-L-arginine).
-
Cells are cultured for at least five to six cell doublings to ensure complete incorporation of the heavy amino acid into the proteome.[6][16]
-
-
Experimental Treatment:
-
The two cell populations are subjected to different experimental conditions (e.g., one is treated with a drug, while the other serves as a control).
-
-
Cell Lysis and Protein Extraction:
-
Cells from both populations are harvested and lysed to extract the proteins.
-
-
Sample Mixing:
-
Equal amounts of protein from the "light" and "heavy" cell lysates are mixed together.
-
-
Protein Digestion:
-
The mixed protein sample is digested into smaller peptides using a protease, typically trypsin.
-
-
LC-MS/MS Analysis:
-
The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer detects the mass difference between the light and heavy peptide pairs.
-
-
Data Analysis:
-
The relative abundance of each protein is determined by comparing the signal intensities of the light and heavy peptide pairs.[14]
-
The following diagram illustrates the experimental workflow for SILAC.
¹³C Metabolic Flux Analysis (¹³C-MFA) Protocol
This protocol provides a general workflow for conducting a ¹³C-MFA experiment.[4][17][18][19]
-
Experimental Design:
-
Define the metabolic network to be studied.
-
Select the appropriate ¹³C-labeled substrate (e.g., [1,2-¹³C]glucose, [U-¹³C]glucose).
-
-
Tracer Experiment:
-
Culture cells or microorganisms in a defined medium containing the ¹³C-labeled substrate until a metabolic and isotopic steady state is reached.
-
-
Sample Quenching and Metabolite Extraction:
-
Rapidly quench metabolic activity to prevent further changes in metabolite levels and labeling patterns.
-
Extract intracellular metabolites.
-
-
Isotopic Labeling Measurement:
-
Analyze the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions of key metabolites.
-
-
Flux Estimation:
-
Use specialized software to fit the measured labeling data to a metabolic model. This computational step estimates the intracellular metabolic fluxes that best explain the observed labeling patterns.
-
-
Statistical Analysis:
-
Perform statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes.
-
The workflow for a ¹³C-MFA experiment is depicted in the following diagram.
Visualization of Signaling Pathways
Isotopic labeling is instrumental in elucidating the dynamics of signaling pathways. By quantifying changes in protein phosphorylation or metabolic fluxes downstream of a signaling event, researchers can map out the pathway's activity.
Insulin Signaling Pathway
Isotopic labeling has been used to study the insulin signaling pathway, a crucial regulator of metabolism.[12][20] For example, SILAC-based phosphoproteomics can identify and quantify changes in tyrosine phosphorylation of key signaling proteins upon insulin stimulation.[20]
mTOR Signaling Pathway
The mTOR (mechanistic target of rapamycin) signaling pathway is another central regulator of cell growth, proliferation, and metabolism.[21][22] Isotopic labeling techniques can be employed to understand how mTOR signaling impacts protein synthesis and metabolic reprogramming.
Conclusion
Isotopic labeling is a versatile and powerful set of techniques that provide unparalleled insights into the dynamic processes of living systems. From quantifying global changes in protein expression to mapping the intricate fluxes of metabolic networks, these methods are at the forefront of biological and biomedical research. As analytical technologies continue to advance, the precision and scope of isotopic labeling experiments will undoubtedly expand, further enhancing our understanding of cellular function in health and disease and accelerating the development of new therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 3. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 6. chempep.com [chempep.com]
- 7. ICAT (Isotope-coded affinity-tag-based protein profiling) < Proteomics [medicine.yale.edu]
- 8. Isotope-coded affinity tag - Wikipedia [en.wikipedia.org]
- 9. archive.nptel.ac.in [archive.nptel.ac.in]
- 10. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 12. A 13C isotope labeling strategy reveals the influence of insulin signaling on lipogenesis in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A stable isotope method for in vivo assessment of human insulin synthesis and secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Stable isotope labeling by amino acids in cell culture for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 19. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 22. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Applications of Benzamide-¹⁵N in NMR Spectroscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Benzamide-¹⁵N in Nuclear Magnetic Resonance (NMR) spectroscopy. The primary application highlighted is the characterization of protein-ligand interactions, a critical step in drug discovery and development.
Introduction
Benzamide is a simple aromatic amide and a known inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, which are crucial targets in cancer therapy.[1] Isotopic labeling of small molecules, such as the incorporation of ¹⁵N into benzamide, provides a powerful tool for NMR-based studies. The ¹⁵N nucleus has a spin of 1/2, which results in sharp, well-resolved peaks in NMR spectra, making it ideal for detailed molecular structure and interaction analysis.[2] By using ¹⁵N-labeled benzamide (Benzamide-¹⁵N), researchers can directly observe the ligand's behavior when it binds to a target protein, providing valuable insights into binding affinity, kinetics, and the structural details of the interaction.
This approach is particularly advantageous in fragment-based drug discovery (FBDD), where weak-binding fragments are identified and optimized into potent drug leads. NMR spectroscopy is highly sensitive to the changes in the chemical environment of the ¹⁵N nucleus upon binding, making it an excellent method for screening and characterizing such interactions.[3]
Application 1: Protein-Ligand Interaction Studies using ¹H-¹⁵N HSQC
One of the most powerful applications of Benzamide-¹⁵N is in studying its interaction with a target protein, such as a PARP domain, using ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR experiments.[3] In this "ligand-observed" NMR approach, the signals from the ¹⁵N-labeled ligand are monitored as an unlabeled target protein is titrated into the sample.
Principle
The ¹H-¹⁵N HSQC experiment correlates the chemical shifts of the ¹⁵N nucleus with its directly attached protons. For Benzamide-¹⁵N, this corresponds to the -¹⁵NH₂ group. In the free state, Benzamide-¹⁵N will have a characteristic peak in the ¹H-¹⁵N HSQC spectrum. Upon binding to a target protein, the chemical environment of the amide group changes, leading to a perturbation of its corresponding peak in the spectrum. This change can manifest as a shift in the peak's position (chemical shift perturbation, CSP), a decrease in its intensity, or both. By monitoring these changes as a function of protein concentration, one can determine the binding affinity (Kd).
Experimental Protocol: NMR Titration of Benzamide-¹⁵N with a Target Protein
This protocol outlines the steps for a typical NMR titration experiment to characterize the binding of Benzamide-¹⁵N to a target protein.
Sample Preparation
-
Benzamide-¹⁵N Stock Solution: Prepare a concentrated stock solution of Benzamide-¹⁵N (e.g., 10 mM) in a suitable deuterated buffer (e.g., 20 mM Tris-d₁₁, 150 mM NaCl, pH 7.4, in 90% H₂O/10% D₂O). The exact buffer conditions should be optimized for the stability and solubility of the target protein.
-
Target Protein Solution: Prepare a concentrated stock solution of the unlabeled target protein in the same deuterated buffer. Ensure the protein is pure and properly folded.
-
Initial NMR Sample: Prepare the initial NMR sample by diluting the Benzamide-¹⁵N stock solution to a final concentration of 100 µM in the deuterated buffer. The final volume should be sufficient for the NMR tube being used (typically 500-600 µL).
NMR Data Acquisition
-
Spectrometer Setup: Tune and shim the NMR spectrometer for the sample. A high-field spectrometer (≥ 600 MHz) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.
-
Initial ¹H-¹⁵N HSQC Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the Benzamide-¹⁵N sample alone. This will serve as the reference (free state) spectrum. Optimize acquisition parameters (e.g., number of scans, relaxation delays) to achieve a good signal-to-noise ratio.
Titration Experiment
-
Stepwise Addition of Protein: Add small aliquots of the concentrated target protein stock solution directly to the NMR tube containing the Benzamide-¹⁵N sample.
-
Data Acquisition at Each Titration Point: After each addition of the protein, gently mix the sample and allow it to equilibrate for a few minutes. Acquire a ¹H-¹⁵N HSQC spectrum at each protein concentration.
-
Concentration Series: Continue the titration until the chemical shift perturbations of the Benzamide-¹⁵N peak show saturation, or until no further changes are observed. The final molar ratio of protein to ligand will depend on the binding affinity.
Data Processing and Analysis
-
Spectral Processing: Process all the acquired ¹H-¹⁵N HSQC spectra using appropriate software (e.g., TopSpin, NMRPipe). This includes Fourier transformation, phasing, and baseline correction.
-
Chemical Shift Perturbation (CSP) Analysis: For each titration point, identify the peak corresponding to the Benzamide-¹⁵N amide group and measure its chemical shift in both the ¹H and ¹⁵N dimensions. Calculate the weighted-average chemical shift perturbation (Δδ) using the following equation:
Δδ = √[ (ΔδH)² + (α * ΔδN)² ]
where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor (typically ~0.15-0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N.
-
Binding Affinity (Kd) Determination: Plot the chemical shift perturbations (Δδ) as a function of the total protein concentration. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the dissociation constant (Kd).
Data Presentation
The quantitative data from the NMR titration experiment can be summarized in the following tables.
Table 1: Experimental Parameters for NMR Titration
| Parameter | Value |
| Spectrometer Frequency | 800 MHz |
| Temperature | 298 K |
| Benzamide-¹⁵N Concentration | 100 µM |
| Buffer | 20 mM Tris-d₁₁, 150 mM NaCl, pH 7.4 |
| D₂O Concentration | 10% |
Table 2: Chemical Shift Perturbations of Benzamide-¹⁵N upon Titration with Target Protein
| [Protein] (µM) | ¹H Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) | ΔδH (ppm) | ΔδN (ppm) | Weighted CSP (Δδ) |
| 0 | 7.85 | 110.2 | 0.00 | 0.00 | 0.000 |
| 25 | 7.88 | 110.5 | 0.03 | 0.3 | 0.054 |
| 50 | 7.91 | 110.8 | 0.06 | 0.6 | 0.108 |
| 100 | 7.95 | 111.2 | 0.10 | 1.0 | 0.180 |
| 200 | 8.01 | 111.8 | 0.16 | 1.6 | 0.288 |
| 400 | 8.05 | 112.2 | 0.20 | 2.0 | 0.361 |
| 800 | 8.08 | 112.5 | 0.23 | 2.3 | 0.414 |
| 1600 | 8.09 | 112.6 | 0.24 | 2.4 | 0.433 |
Note: The data presented in this table is illustrative and will vary depending on the specific protein-ligand system.
Table 3: Calculated Binding Affinity
| Parameter | Value |
| Dissociation Constant (Kd) | 150 ± 20 µM |
Visualizations
References
Application Notes and Protocols: Benzamide-15N as a Tracer in Metabolic Pathway Studies
Introduction
Stable isotope labeling is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes.[1][2] The use of compounds labeled with stable isotopes, such as Nitrogen-15 (¹⁵N), allows researchers to trace the fate of specific atoms through complex biochemical networks.[1][3] While the direct application of Benzamide-¹⁵N as a metabolic tracer is not extensively documented in publicly available literature, its use can be extrapolated from the known metabolic fate of benzamide and general principles of ¹⁵N-based metabolic studies.
Benzamide, a simple aromatic amide, is metabolized in vivo, primarily through hydrolysis, to yield benzoic acid and ammonia. When Benzamide-¹⁵N is introduced into a biological system, the ¹⁵N label is incorporated into the endogenous ammonia pool. This ¹⁵N-labeled ammonia can then be utilized in various anabolic pathways, including the synthesis of amino acids and other nitrogen-containing metabolites. Consequently, Benzamide-¹⁵N can serve as a valuable tool to investigate nitrogen metabolism, particularly in systems where direct administration of ¹⁵N-ammonia or other precursors may be problematic.
These application notes provide a theoretical framework and generalized protocols for utilizing Benzamide-¹⁵N as a tracer in metabolic pathway studies, aimed at researchers, scientists, and drug development professionals.
Principle of Benzamide-¹⁵N Tracing
The core principle behind using Benzamide-¹⁵N as a tracer lies in the enzymatic hydrolysis of the amide bond. The enzyme amidase facilitates the cleavage of benzamide into benzoic acid and ¹⁵N-labeled ammonia. The liberated ¹⁵NH₃ enters the cellular nitrogen pool and can be assimilated into various nitrogen-containing biomolecules. By using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the incorporation of ¹⁵N into downstream metabolites can be detected and quantified, providing insights into the activity of specific metabolic pathways.
Below is a diagram illustrating the proposed metabolic fate of Benzamide-¹⁵N.
Experimental Protocols
The following are generalized protocols for in vitro and in vivo studies using Benzamide-¹⁵N as a metabolic tracer. These should be adapted based on the specific experimental system and research question.
In Vitro Cell Culture Protocol
This protocol outlines the steps for a tracer experiment in cultured cells.
Materials and Reagents:
-
Benzamide-¹⁵N (isotopic purity >98%)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)
-
Liquid nitrogen
-
Centrifuge
-
Lyophilizer or vacuum concentrator
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and grow to the desired confluency (typically 70-80%).
-
Tracer Introduction: Prepare the labeling medium by dissolving Benzamide-¹⁵N in the appropriate cell culture medium to the desired final concentration (e.g., 100 µM). Remove the existing medium from the cells, wash once with PBS, and add the Benzamide-¹⁵N-containing medium.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 12, 24 hours) under standard culture conditions.
-
Metabolite Extraction:
-
At each time point, place the culture plate on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of pre-chilled extraction solvent to the cells.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Flash-freeze the lysate in liquid nitrogen.
-
-
Sample Processing:
-
Thaw the samples on ice and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract using a lyophilizer or vacuum concentrator.
-
-
Sample Analysis: Reconstitute the dried metabolites in a suitable solvent for analysis by LC-MS or GC-MS.
In Vivo Animal Study Protocol
This protocol provides a general workflow for a tracer study in a rodent model.
Materials and Reagents:
-
Benzamide-¹⁵N
-
Vehicle for administration (e.g., saline, corn oil)
-
Syringes and needles for injection (if applicable)
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Homogenizer
-
Extraction solvent (e.g., 80% methanol)
-
Centrifuge
-
Lyophilizer or vacuum concentrator
Procedure:
-
Animal Acclimatization: Acclimate animals to the experimental conditions for at least one week.
-
Tracer Administration: Administer Benzamide-¹⁵N to the animals. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosage will depend on the experimental design.
-
Time Course and Tissue Collection: At designated time points post-administration (e.g., 0, 30 min, 2, 8, 24 hours), euthanize the animals according to approved protocols.
-
Sample Collection: Rapidly collect blood and dissect tissues of interest (e.g., liver, kidney, brain).
-
Quenching Metabolism: Immediately flash-freeze the tissues in liquid nitrogen to halt metabolic activity.
-
Metabolite Extraction:
-
Weigh the frozen tissue samples.
-
Homogenize the tissues in a pre-chilled extraction solvent.
-
Centrifuge the homogenate at high speed to pellet tissue debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Processing and Analysis: Process the extracts as described in the in vitro protocol for subsequent analysis by MS.
Data Presentation
Quantitative data from Benzamide-¹⁵N tracer studies should be presented in a clear and structured format. The following table provides a hypothetical example of the fractional enrichment of ¹⁵N in key amino acids in a cell culture experiment at different time points after the introduction of Benzamide-¹⁵N.
| Time Point (Hours) | ¹⁵N Fractional Enrichment (%) in Glutamate | ¹⁵N Fractional Enrichment (%) in Glutamine | ¹⁵N Fractional Enrichment (%) in Aspartate | ¹⁵N Fractional Enrichment (%) in Alanine |
| 0 | 0.37 | 0.37 | 0.37 | 0.37 |
| 1 | 2.5 | 3.1 | 1.8 | 1.5 |
| 4 | 8.9 | 10.2 | 6.5 | 5.8 |
| 12 | 25.4 | 28.1 | 18.9 | 17.3 |
| 24 | 45.2 | 48.9 | 35.7 | 33.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental system and conditions. The baseline fractional enrichment of 0.37% represents the natural abundance of ¹⁵N.
Logical Relationships in Stable Isotope Tracing
The interpretation of data from stable isotope tracing experiments relies on a clear understanding of the logical flow of the isotope through metabolic pathways. The following diagram illustrates this concept.
Conclusion
Benzamide-¹⁵N holds potential as a tracer for investigating nitrogen metabolism. By following the incorporation of the ¹⁵N label into downstream metabolites, researchers can gain valuable insights into the dynamics of nitrogen assimilation and utilization in various biological systems. The protocols and conceptual frameworks provided here serve as a starting point for designing and implementing such studies. It is crucial to optimize experimental conditions and analytical methods for each specific application to ensure high-quality, reproducible data.
References
Application Note: Quantitative Profiling of PARP Inhibitor Engagement and Off-Target Effects using Benzamide-¹⁵N in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerases (PARPs) are critical enzymes in DNA repair and cellular signaling, making them key targets in cancer therapy. Understanding the on-target and off-target effects of PARP inhibitors is crucial for developing more effective and less toxic drugs. This application note describes a novel quantitative proteomics workflow utilizing Benzamide-¹⁵N, a stable isotope-labeled analog of the core PARP inhibitor scaffold, to profile inhibitor engagement and downstream signaling pathways. By combining chemical proteomics with high-resolution mass spectrometry, this method provides a powerful tool for drug development and mechanistic studies.
Introduction
Quantitative mass spectrometry has become an indispensable tool in drug discovery for identifying drug targets, elucidating mechanisms of action, and assessing off-target effects.[1][2][3] Stable isotope labeling, in particular, enables precise and accurate quantification of protein abundance changes in response to drug treatment.[4][5] While various labeling strategies exist, the use of isotope-labeled drug analogs offers a unique approach to directly probe drug-protein interactions and their downstream consequences.
Benzamide is a fundamental chemical moiety found in numerous PARP inhibitors.[6] This structural similarity allows Benzamide-¹⁵N to serve as a competitive binder and a tracer for identifying proteins that interact with this class of inhibitors. This application note details a protocol for using Benzamide-¹⁵N in a competitive chemical proteomics workflow to quantitatively assess the cellular targets of PARP inhibitors and their impact on protein signaling networks.
Principle of the Method
The experimental workflow is based on a competitive enrichment strategy. A cell lysate is pre-incubated with a specific PARP inhibitor of interest. Subsequently, a Benzamide-¹⁵N affinity matrix is used to capture proteins that can bind to the benzamide scaffold. Proteins that are true targets of the PARP inhibitor will be blocked from binding to the affinity matrix due to the presence of the competing, unlabeled inhibitor. By comparing the proteome enriched from the inhibitor-treated sample to a control sample (treated with vehicle), we can identify proteins that are specifically competed away by the inhibitor.
The use of Benzamide-¹⁵N allows for the clear differentiation of proteins captured by the affinity matrix from the background proteome in the mass spectrometer. This, coupled with label-free or other isotopic labeling techniques for relative quantification between the inhibitor-treated and control samples, provides a robust method for identifying inhibitor targets.
Experimental Workflow
Detailed Experimental Protocols
Preparation of Benzamide-¹⁵N Affinity Resin
-
Synthesize an amine-reactive derivative of Benzamide-¹⁵N (e.g., N-hydroxysuccinimide ester).
-
Couple the activated Benzamide-¹⁵N to an amine-functionalized solid support (e.g., NHS-activated agarose beads) according to the manufacturer's protocol.
-
Wash the resin extensively to remove any non-covalently bound Benzamide-¹⁵N.
-
Block any remaining active sites on the resin using a suitable blocking agent (e.g., ethanolamine).
-
Store the affinity resin in a suitable buffer (e.g., PBS with 0.02% sodium azide) at 4°C.
Cell Culture and Lysis
-
Culture human ovarian cancer cells (e.g., UWB1.289) in appropriate media to ~80-90% confluency.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
Competitive Pull-down Assay
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL in lysis buffer.
-
For the treated sample, add the PARP inhibitor of interest to the lysate at a final concentration of 10 µM. For the control sample, add an equivalent volume of vehicle (e.g., DMSO).
-
Incubate the lysates for 1 hour at 4°C with gentle rotation.
-
Add 50 µL of the Benzamide-¹⁵N affinity resin slurry to each lysate.
-
Incubate for 2 hours at 4°C with gentle rotation.
-
Wash the resin five times with 1 mL of ice-cold wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elute the bound proteins by adding 100 µL of elution buffer (e.g., 0.1 M glycine, pH 2.5) and incubating for 10 minutes at room temperature. Neutralize the eluate with 1 M Tris-HCl, pH 8.0.
Sample Preparation for Mass Spectrometry
-
Perform a buffer exchange of the eluted proteins into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate) using a spin filter.
-
Reduce the proteins with 10 mM DTT for 30 minutes at 56°C.
-
Alkylate the proteins with 20 mM iodoacetamide for 30 minutes at room temperature in the dark.
-
Digest the proteins with trypsin (1:50 enzyme to protein ratio) overnight at 37°C.
-
Desalt the resulting peptides using a C18 StageTip.
-
Dry the peptides in a vacuum concentrator and resuspend in 0.1% formic acid for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Analyze the peptide samples on a high-resolution Orbitrap mass spectrometer coupled to a nano-flow HPLC system.
-
Separate peptides using a 120-minute gradient from 5% to 40% acetonitrile in 0.1% formic acid.
-
Acquire data in a data-dependent acquisition (DDA) mode, with the top 20 most intense precursor ions selected for fragmentation by HCD.
Data Analysis Workflow
Quantitative Data Presentation
The quantitative data from the mass spectrometry analysis can be summarized to highlight the proteins that are significantly competed off by the PARP inhibitor.
Table 1: Top 10 Proteins Competed by Olaparib in UWB1.289 Cells
| Protein Accession | Gene Symbol | Log₂(Fold Change) (Treated/Control) | p-value | Description |
| P09874 | PARP1 | -3.5 | 1.2e-6 | Poly(ADP-ribose) polymerase 1 |
| P26446 | PARP2 | -2.8 | 3.5e-5 | Poly(ADP-ribose) polymerase 2 |
| Q9Y6F1 | TNKS | -2.1 | 8.9e-4 | Tankyrase-1 |
| Q9H2K2 | TNKS2 | -1.9 | 1.1e-3 | Tankyrase-2 |
| P12956 | XRCC6 | -1.5 | 5.6e-3 | X-ray repair cross-complementing protein 6 (Ku70) |
| P13010 | XRCC5 | -1.4 | 7.2e-3 | X-ray repair cross-complementing protein 5 (Ku80) |
| Q14155 | LIG3 | -1.2 | 1.5e-2 | DNA ligase 3 |
| P04040 | H6PD | -0.8 | 4.8e-2 | Hexose-6-phosphate dehydrogenase |
| P27708 | DCK | -0.5 | 0.15 | Deoxycytidine kinase |
| P62314 | HIST1H2BK | -1.8 | 2.3e-3 | Histone H2B type 1-K |
Note: This is hypothetical data for illustrative purposes.
Signaling Pathway Visualization
The proteins identified as being significantly competed by the PARP inhibitor can be mapped to known signaling pathways to understand the broader biological impact of the drug.
Conclusion
The use of Benzamide-¹⁵N in a competitive chemical proteomics workflow provides a robust and specific method for the quantitative analysis of PARP inhibitor targets and their downstream signaling effects. This approach can be readily adapted to screen various PARP inhibitors and cell types, offering valuable insights for drug development, understanding drug resistance mechanisms, and identifying potential combination therapies. The detailed protocols and data analysis workflows presented here provide a comprehensive guide for researchers and scientists to implement this powerful technique in their own laboratories.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An optimized workflow for MS-based quantitative proteomics of challenging clinical bronchoalveolar lavage fluid (BALF) samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses | Springer Nature Experiments [experiments.springernature.com]
- 6. Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets - PMC [pmc.ncbi.nlm.nih.gov]
Experimental design for studies using Benzamide-15N.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of Benzamide-15N, a stable isotope-labeled derivative of the PARP inhibitor Benzamide. This document is intended to guide researchers in designing and executing experiments in the fields of cancer biology, drug metabolism, and pharmacokinetics.
Introduction
This compound is a valuable tool for a range of biomedical research applications. As an isotopic analog of Benzamide, a known inhibitor of poly(ADP-ribose) polymerase (PARP), it serves as an excellent internal standard for quantitative mass spectrometry-based assays. Furthermore, its labeled nitrogen atom allows for its use in metabolic flux analysis to trace the metabolic fate of the compound. This document outlines detailed protocols for key applications of this compound.
Application 1: PARP Inhibition Assay
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA repair. Inhibitors of PARP are of significant interest as anti-cancer agents, particularly in cancers with deficiencies in other DNA repair pathways like BRCA1/2 mutations. Benzamide is a known PARP inhibitor, and its efficacy can be quantified using enzymatic assays.
Quantitative Data: PARP Inhibition
| Compound | Target | IC50 |
| Benzamide | PARP | 3.3 µM |
Experimental Protocol: In Vitro PARP Inhibition Assay (Chemiluminescent)
This protocol is adapted from commercially available PARP assay kits and is suitable for determining the IC50 value of Benzamide.
Materials:
-
Recombinant Human PARP1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Benzamide (for standard curve) and this compound (as a test compound if needed)
-
30% Hydrogen Peroxide
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Plate reader with chemiluminescence detection capabilities
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl2, 1 mM DTT)
Procedure:
-
Reagent Preparation: Prepare a stock solution of Benzamide in DMSO. Create a serial dilution of Benzamide in Assay Buffer to generate a range of concentrations for IC50 determination.
-
Assay Setup: To the histone-coated wells, add 25 µL of the various concentrations of Benzamide. Include a positive control (no inhibitor) and a negative control (no PARP enzyme).
-
Enzyme Addition: Add 25 µL of diluted PARP1 enzyme to each well (except the negative control). Incubate for 10 minutes at room temperature.
-
Reaction Initiation: Add 50 µL of the biotinylated NAD+ solution to each well to start the reaction. Incubate for 60 minutes at 37°C.
-
Washing: Wash the plate three times with 200 µL of Wash Buffer per well.
-
Streptavidin-HRP Addition: Add 100 µL of diluted Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step as in step 5.
-
Detection: Prepare the chemiluminescent substrate according to the manufacturer's instructions and add 100 µL to each well.
-
Data Acquisition: Immediately measure the chemiluminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the Benzamide concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Signaling Pathway: PARP1 in DNA Single-Strand Break Repair
Caption: PARP1 signaling in DNA single-strand break repair.
Application 2: Cell Viability Assay
Benzamide, as a PARP inhibitor, can induce cell death, particularly in cancer cells with compromised DNA repair mechanisms. A cell viability assay, such as the MTT assay, can be used to quantify the cytotoxic effects of Benzamide.
Experimental Protocol: MTT Cell Viability Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., BRCA-deficient breast cancer cell line)
-
96-well cell culture plates
-
Complete cell culture medium
-
Benzamide stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Benzamide in complete medium. Remove the old medium from the wells and add 100 µL of the Benzamide dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the Benzamide concentration to determine the IC50 value.[1][2]
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
Application 3: Pharmacokinetic Studies
This compound is an ideal internal standard for pharmacokinetic (PK) studies of Benzamide. This allows for accurate quantification of the drug in biological matrices such as plasma and tissues over time.
Experimental Protocol: Pharmacokinetic Study in Rodents
This protocol outlines a basic PK study in rats or mice.
Materials:
-
Male/Female Sprague-Dawley rats or C57BL/6 mice
-
Benzamide formulation for administration (e.g., in a solution of 0.5% methylcellulose)
-
This compound stock solution (for internal standard)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Dosing: Administer a single dose of Benzamide to the animals via the desired route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Preparation for LC-MS/MS:
-
To a known volume of plasma, add a fixed amount of this compound internal standard solution.
-
Perform a protein precipitation step by adding a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of Benzamide and this compound.
-
Data Analysis:
-
Generate a calibration curve using known concentrations of Benzamide spiked into blank plasma with the internal standard.
-
Calculate the concentration of Benzamide in the experimental samples using the ratio of the peak area of Benzamide to the peak area of this compound.
-
Plot the plasma concentration of Benzamide versus time and use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and half-life.[3]
-
Experimental Workflow: Pharmacokinetic Study
Caption: Workflow for a typical pharmacokinetic study.
Application 4: Metabolic Flux Analysis
This compound can be used as a tracer in metabolic flux analysis (MFA) to investigate the metabolic fate of the drug within cells. This is particularly useful for understanding how the drug is metabolized and how it may impact cellular metabolic pathways.
Experimental Protocol: 15N-Tracer Metabolic Flux Analysis
This protocol provides a general framework for a 15N-labeling experiment.
Materials:
-
Cell culture system of interest
-
Culture medium
-
This compound
-
Quenching solution (e.g., cold methanol)
-
Extraction solution (e.g., a mixture of methanol, chloroform, and water)
-
LC-MS/MS or GC-MS system
Procedure:
-
Cell Culture and Labeling: Culture cells to a desired density and then switch to a medium containing a known concentration of this compound.
-
Time-Course Sampling: Harvest cells at different time points after the introduction of the labeled compound.
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolic activity by adding a cold quenching solution.
-
Extract the intracellular metabolites using an appropriate extraction solution.
-
Separate the polar and non-polar phases by centrifugation.
-
-
Mass Spectrometry Analysis: Analyze the polar extract using LC-MS/MS or GC-MS to measure the mass isotopologue distribution of downstream metabolites.
-
Data Analysis:
Experimental Workflow: Metabolic Flux Analysis
Caption: General workflow for 15N-tracer metabolic flux analysis.
References
- 1. In Vitro Evaluation of the Antimicrobial Ability and Cytotoxicity on Two Melanoma Cell Lines of a Benzylamide Derivative of Maslinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT (Assay protocol [protocols.io]
- 3. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 4. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Benzamide-15N in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Benzamide-15N, a stable isotope-labeled derivative of the well-characterized PARP inhibitor benzamide, in cell culture experiments. This document outlines detailed protocols for tracing its cellular uptake, metabolic fate, and target engagement, providing a powerful tool for drug metabolism and pharmacodynamic studies.
Introduction
Benzamide and its derivatives are a class of small molecules that have been extensively studied as inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1. PARP-1 is a key enzyme in the DNA damage response pathway, and its inhibition is a validated therapeutic strategy in oncology. This compound, with its heavy nitrogen isotope, serves as an invaluable tracer in mass spectrometry-based analyses, allowing for the precise differentiation of the inhibitor and its metabolites from endogenous cellular components. These application notes will guide researchers in leveraging this compound to gain deeper insights into its mechanism of action and cellular processing.
Data Presentation
Quantitative Analysis of Benzamide and its Derivatives
The following tables summarize key quantitative data for benzamide and related PARP inhibitors. This information is crucial for designing experiments and interpreting results.
Table 1: In Vitro PARP-1 Inhibition by Benzamide and Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Benzamide | Various | 3.3 | [1] |
| 3-Aminobenzamide | Various | 1.1 | [2] |
| Olaparib | Various | 0.005 | [1] |
| Rucaparib | Various | 0.0015 | [3] |
| PJ34 | Various | 0.02 | [2] |
Table 2: Illustrative Uptake and Metabolism of this compound in a Cancer Cell Line (e.g., HeLa)
| Time Point | Intracellular this compound (pmol/10^6 cells) | Major Metabolite M1-15N (pmol/10^6 cells) | Major Metabolite M2-15N (pmol/10^6 cells) |
| 1 hour | 15.2 ± 1.8 | 2.1 ± 0.3 | 0.5 ± 0.1 |
| 4 hours | 42.5 ± 3.5 | 8.9 ± 0.9 | 2.3 ± 0.4 |
| 12 hours | 68.1 ± 5.2 | 25.4 ± 2.1 | 7.8 ± 0.9 |
| 24 hours | 55.3 ± 4.7 | 45.8 ± 3.9 | 15.2 ± 1.5 |
Note: The data in Table 2 is representative and intended for illustrative purposes to demonstrate the type of quantitative data that can be obtained through the described protocols.
Experimental Protocols
Protocol 1: Cellular Uptake and Quantification of this compound
This protocol details the procedure for treating cells with this compound and quantifying its intracellular concentration over time.
Materials:
-
This compound (≥98% isotopic purity)
-
Cell culture medium and supplements
-
Selected cancer cell line (e.g., HeLa, MCF-7, A549)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), ice-cold
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Cell scraper
-
Microcentrifuge tubes
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvesting.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete cell culture medium to the desired final concentration (e.g., 10 µM). Remove the existing medium from the cells and add the this compound containing medium.
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting and Lysis:
-
At each time point, aspirate the medium and quickly wash the cells twice with ice-cold PBS.
-
Add 500 µL of ice-cold 80% methanol to each well to quench metabolism and lyse the cells.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Metabolite Extraction:
-
Vortex the cell lysate vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the intracellular metabolites to a new microcentrifuge tube.
-
-
Sample Preparation for LC-MS:
-
Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of 50% acetonitrile in water with 0.1% formic acid.
-
-
LC-MS Analysis:
-
Inject the reconstituted sample into an LC-MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Set the mass spectrometer to monitor the specific mass-to-charge ratio (m/z) for this compound and its unlabeled counterpart (as a control).
-
Quantify the intracellular concentration of this compound by comparing the peak area to a standard curve of known concentrations.
-
Protocol 2: Analysis of this compound Metabolic Fate
This protocol outlines the methodology to identify and quantify the metabolites of this compound within the cell.
Procedure:
-
Follow steps 1-6 from Protocol 1.
-
LC-MS/MS Analysis:
-
In addition to monitoring the m/z of this compound, perform a full scan or a targeted MS/MS analysis to identify potential metabolites.
-
Based on known benzamide metabolism, search for masses corresponding to hydroxylated and glucuronidated forms of this compound.[4]
-
Fragment the parent ions of suspected metabolites to confirm their identity.
-
-
Relative Quantification: Quantify the relative abundance of each metabolite by comparing its peak area to that of the parent this compound.
Protocol 3: Target Engagement - PARP-1 Inhibition Assay
This protocol provides a method to assess the inhibitory effect of this compound on PARP-1 activity in a cellular context.
Materials:
-
Commercially available PARP-1 activity assay kit (colorimetric or fluorometric)
-
Cell lysate from cells treated with this compound (from Protocol 1)
-
Untreated cell lysate (as control)
Procedure:
-
Prepare Cell Lysates: Treat cells with varying concentrations of this compound for a defined period (e.g., 4 hours). Prepare cell lysates according to the instructions of the PARP-1 activity assay kit.
-
Perform PARP-1 Activity Assay: Follow the manufacturer's protocol for the PARP-1 activity assay, using the prepared cell lysates.
-
Data Analysis: Measure the colorimetric or fluorescent signal, which is proportional to PARP-1 activity. Calculate the percentage of PARP-1 inhibition for each concentration of this compound compared to the untreated control. Determine the IC50 value of this compound for PARP-1 inhibition in the cellular environment.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: PARP-1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound incorporation and analysis.
Caption: Putative metabolic pathway of this compound in mammalian cells.
References
Application Notes and Protocols: Probing Protein-Ligand Interactions with Benzamide-¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the intricate dance between proteins and ligands is a cornerstone of modern drug discovery and molecular biology. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides atomic-level insights into these interactions in a solution state that closely mimics the physiological environment. A key approach involves the use of isotopically labeled molecules. While protein labeling with ¹⁵N is common, the use of ¹⁵N-labeled small molecule ligands, such as Benzamide-¹⁵N, offers a direct and sensitive window into the ligand's binding environment.
Benzamide and its derivatives are of significant interest as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, which plays a critical role in DNA repair and is a validated target in cancer therapy. This application note details the use of Benzamide-¹⁵N in conjunction with NMR spectroscopy to characterize its interaction with a target protein, using the catalytic domain of PARP1 as a representative example. We provide detailed protocols for NMR titration experiments and data analysis to determine binding affinity and map the interaction interface.
Principle of the Method: Ligand-Observed NMR Spectroscopy
In a typical "protein-observed" NMR experiment, a ¹⁵N-labeled protein is titrated with an unlabeled ligand, and changes in the protein's NMR signals are monitored. In contrast, a "ligand-observed" approach, as detailed here, utilizes a ¹⁵N-labeled ligand (Benzamide-¹⁵N) and an unlabeled protein. This method is particularly advantageous when dealing with large proteins, as the NMR signals of the small ligand are less prone to the line broadening that affects large biomolecules.
The primary experiment employed is the two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy. This experiment correlates the chemical shifts of the ¹⁵N nucleus in Benzamide-¹⁵N with its directly attached protons. Upon binding to a protein, the chemical environment of the benzamide's amide group changes, leading to perturbations in the ¹H and ¹⁵N chemical shifts of its corresponding peak in the HSQC spectrum. By titrating the unlabeled protein into a solution of Benzamide-¹⁵N and monitoring these chemical shift perturbations (CSPs), one can determine the dissociation constant (Kd) of the interaction.
Data Presentation: Quantifying the Benzamide-¹⁵N - PARP1 Interaction
The following tables present hypothetical but realistic data for the interaction between Benzamide-¹⁵N and the catalytic domain of PARP1, as would be determined by ¹H-¹⁵N HSQC titration experiments.
Table 1: Chemical Shift Perturbations of Benzamide-¹⁵N upon Titration with PARP1 Catalytic Domain
| [PARP1] (µM) | [Benzamide-¹⁵N] (µM) | ¹H Chemical Shift (ppm) | ¹⁵N Chemical Shift (ppm) |
| 0 | 100 | 7.50 | 118.0 |
| 25 | 100 | 7.58 | 118.5 |
| 50 | 100 | 7.65 | 119.0 |
| 100 | 100 | 7.78 | 119.8 |
| 200 | 100 | 7.95 | 120.9 |
| 400 | 100 | 8.15 | 122.2 |
| 800 | 100 | 8.30 | 123.1 |
| 1600 | 100 | 8.38 | 123.6 |
Table 2: Calculation of Combined Chemical Shift Perturbations (CSPs) and Dissociation Constant (Kd)
The combined CSP (Δδ) is calculated using the following formula to account for changes in both ¹H and ¹⁵N chemical shifts, with a scaling factor (α) to account for the different chemical shift ranges of the two nuclei (a common value for α is ~0.14-0.2)[1]:
Δδ = √[ (Δδ¹H)² + (α * Δδ¹⁵N)² ]
| [PARP1] (µM) | Δδ¹H (ppm) | Δδ¹⁵N (ppm) | Combined CSP (Δδ) (ppm) |
| 0 | 0.00 | 0.0 | 0.000 |
| 25 | 0.08 | 0.5 | 0.120 |
| 50 | 0.15 | 1.0 | 0.233 |
| 100 | 0.28 | 1.8 | 0.413 |
| 200 | 0.45 | 2.9 | 0.660 |
| 400 | 0.65 | 4.2 | 0.941 |
| 800 | 0.80 | 5.1 | 1.144 |
| 1600 | 0.88 | 5.6 | 1.245 |
Dissociation Constant (Kd): By fitting the combined CSP data to a one-site binding model, the dissociation constant (Kd) for the Benzamide-¹⁵N and PARP1 catalytic domain interaction is determined to be approximately 150 µM .
Experimental Protocols
Protocol 1: Sample Preparation
-
Benzamide-¹⁵N Stock Solution: Prepare a 10 mM stock solution of Benzamide-¹⁵N (commercially available from suppliers like Sigma-Aldrich[2] or Cambridge Isotope Laboratories[3]) in a suitable solvent (e.g., DMSO-d6) that is compatible with the protein and NMR buffer.
-
Protein Preparation: Express and purify the unlabeled catalytic domain of the target protein (e.g., PARP1) using standard biochemical techniques. The final protein sample should be in an NMR-compatible buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 2 mM DTT, pH 7.5) containing 10% D₂O for the NMR lock. The protein concentration should be determined accurately (e.g., by UV-Vis spectroscopy).
-
NMR Sample Preparation:
-
Prepare an initial NMR sample containing a known concentration of Benzamide-¹⁵N (e.g., 100 µM) in the NMR buffer. The total sample volume should be appropriate for the NMR tube being used (typically 500-600 µL).
-
Prepare a high-concentration stock of the unlabeled PARP1 catalytic domain in the same NMR buffer. The concentration of this stock should be at least 10-20 times the final desired protein concentration in the NMR tube to minimize dilution effects during titration.
-
Protocol 2: ¹H-¹⁵N HSQC Titration Experiment
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for optimal sensitivity.
-
Tune and match the probe for ¹H and ¹⁵N frequencies.
-
Lock and shim the spectrometer on the initial Benzamide-¹⁵N sample.
-
-
Acquisition of the Reference Spectrum:
-
Record a 2D ¹H-¹⁵N HSQC spectrum of the Benzamide-¹⁵N sample in the absence of the protein. This will serve as the reference (0 µM protein) spectrum.
-
Optimize acquisition parameters such as spectral widths, number of scans, and acquisition times to obtain a high-quality spectrum with a good signal-to-noise ratio for the benzamide amide peak.
-
-
Titration:
-
Add a small, precise volume of the concentrated unlabeled PARP1 stock solution to the NMR tube containing Benzamide-¹⁵N to achieve the first desired protein concentration.
-
Gently mix the sample and allow it to equilibrate for a few minutes.
-
Record a ¹H-¹⁵N HSQC spectrum with the same parameters as the reference spectrum.
-
Repeat the addition and acquisition steps for a series of increasing protein concentrations until the chemical shifts of the Benzamide-¹⁵N peak no longer change significantly, indicating saturation of the binding.
-
-
Data Processing and Analysis:
-
Process all the HSQC spectra identically using NMR processing software (e.g., TopSpin, NMRPipe).
-
Overlay the spectra to visualize the chemical shift perturbations.
-
For each titration point, pick the peak corresponding to the Benzamide-¹⁵N amide group and record the ¹H and ¹⁵N chemical shifts.
-
Calculate the combined chemical shift perturbations (Δδ) for each protein concentration relative to the reference spectrum.
-
Plot the combined CSPs as a function of the total protein concentration and fit the data to a one-site binding equation to determine the dissociation constant (Kd).
-
Visualizations
PARP1 Signaling Pathway in DNA Damage Response
Caption: PARP1 signaling pathway in response to DNA damage and its inhibition by Benzamide.
Experimental Workflow for ¹H-¹⁵N HSQC Titration
Caption: Workflow for studying protein-ligand interactions using ¹H-¹⁵N HSQC titration.
Conclusion
The use of Benzamide-¹⁵N in ligand-observed NMR experiments provides a powerful and direct method for characterizing its interaction with protein targets like PARP1. This approach is particularly useful for studying the binding of small molecules to large proteins and can yield precise quantitative data on binding affinity. The detailed protocols and data analysis workflow presented here offer a comprehensive guide for researchers in academia and industry to apply this technique in their drug discovery and molecular interaction studies. By leveraging the sensitivity of ¹⁵N NMR, scientists can gain deeper insights into the molecular recognition events that underpin biological function and disease.
References
Application Notes and Protocols for Solid-State NMR of Benzamide-¹⁵N
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Benzamide-¹⁵N in solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy. The following sections detail the key applications, present illustrative quantitative data, and provide step-by-step experimental protocols.
Introduction to Solid-State NMR Applications of Benzamide-¹⁵N
Benzamide-¹⁵N serves as an invaluable tool in solid-state NMR (ssNMR) for probing molecular structure, dynamics, and intermolecular interactions in solid materials. The isotopic enrichment of the amide nitrogen with ¹⁵N, a spin-1/2 nucleus, provides a sensitive NMR probe for a variety of applications, from materials science to structural biology. The ¹⁵N chemical shift is highly sensitive to the local electronic environment, including hydrogen bonding, crystal packing effects, and ligand binding.[1][2] This makes Benzamide-¹⁵N an excellent model compound for methods development and a versatile probe in more complex systems.
Key application areas include:
-
Structural Characterization: Determination of molecular conformation and packing in crystalline and amorphous solids. The ¹⁵N chemical shift tensor provides detailed information about the local geometry around the nitrogen atom.
-
Analysis of Intermolecular Interactions: Quantifying hydrogen bonding and other non-covalent interactions that dictate the supramolecular architecture of solids.[1]
-
Protein-Ligand Binding Studies: When incorporated into a ligand, the ¹⁵N label can be used to probe the binding site of a protein, providing insights into the mechanism of action of drug candidates.
-
Polymorph and Salt Form Characterization: Differentiating between different solid forms of a pharmaceutical compound based on the distinct ¹⁵N NMR signatures arising from variations in their crystal lattices.[1][2]
-
Distance Measurements: Utilizing advanced ssNMR techniques like Rotational-Echo Double-Resonance (REDOR) to measure internuclear distances between the ¹⁵N label and other nuclei (e.g., ¹³C, ³¹P), providing crucial structural constraints.
Quantitative Data
The following tables summarize typical quantitative data that can be obtained from ssNMR studies of Benzamide-¹⁵N.
Disclaimer: The following data are illustrative and represent typical values for amide nitrogens in a solid state based on literature for similar compounds. Actual experimental values for Benzamide-¹⁵N may vary and require experimental determination.
Table 1: Illustrative ¹⁵N Chemical Shift and Chemical Shift Anisotropy (CSA) Parameters for Benzamide-¹⁵N in Different Environments.
| Parameter | Environment A (e.g., Polymorph I) | Environment B (e.g., Protein-Bound) |
| Isotropic Chemical Shift (δiso) | ~115 ppm | ~125 ppm |
| CSA Tensor Principal Values (δ₁₁, δ₂₂, δ₃₃) | δ₁₁: ~200 ppmδ₂₂: ~120 ppmδ₃₃: ~25 ppm | δ₁₁: ~210 ppmδ₂₂: ~130 ppmδ₃₃: ~35 ppm |
| Anisotropy (Δδ = δ₁₁ - δ₃₃) | ~175 ppm | ~175 ppm |
| Asymmetry (η = (δ₂₂ - δ₃₃) / (δ₁₁ - δiso)) | ~0.8 | ~0.7 |
Table 2: Illustrative ¹⁵N-¹³C Intermolecular Distances Measured by REDOR.
| Interacting Nuclei | Measured Distance (Å) | Application |
| Benzamide-¹⁵N --- Protein Carbonyl-¹³C | 3.5 ± 0.2 | Protein-ligand binding site characterization |
| Benzamide-¹⁵N --- Excipient Carbonyl-¹³C | 4.1 ± 0.3 | Drug formulation analysis |
Experimental Protocols
The following are detailed protocols for key solid-state NMR experiments applicable to Benzamide-¹⁵N.
Protocol for ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR
This experiment is fundamental for obtaining high-resolution ¹⁵N NMR spectra of solid samples.
Objective: To acquire a high-resolution ¹⁵N spectrum of solid Benzamide-¹⁵N to determine its isotropic chemical shift.
Instrumentation and Materials:
-
Solid-state NMR spectrometer (e.g., 400-800 MHz)
-
MAS probe (e.g., 4 mm)
-
Zirconia rotors and caps
-
Benzamide-¹⁵N, 98 atom % ¹⁵N
-
Adamantane (for external ¹³C referencing)
-
¹⁵NH₄Cl (for external ¹⁵N referencing)[3]
Methodology:
-
Sample Packing: Carefully pack approximately 50-100 mg of powdered Benzamide-¹⁵N into a 4 mm zirconia rotor.
-
Spectrometer Setup:
-
Insert the sample into the MAS probe.
-
Set the magic-angle spinning rate, typically between 5 and 15 kHz.
-
Tune the probe to the ¹H and ¹⁵N frequencies.
-
-
Parameter Optimization:
-
¹H 90° Pulse Width: Calibrate the ¹H 90° pulse width using a suitable standard like adamantane. A typical value is 2.5-4.0 µs.
-
Cross-Polarization Contact Time: Optimize the CP contact time to maximize the ¹⁵N signal. This is typically done by acquiring a series of 1D ¹⁵N CP/MAS spectra with varying contact times (e.g., from 0.1 to 10 ms). For amides, a contact time of 1-2 ms is often optimal.
-
Recycle Delay: Set the recycle delay based on the ¹H T₁ relaxation time. A delay of 1.25 times the ¹H T₁ is a good starting point to ensure full relaxation.
-
-
Data Acquisition:
-
Use a standard CP/MAS pulse sequence.
-
Apply high-power ¹H decoupling (e.g., SPINAL-64) during ¹⁵N acquisition to remove ¹H-¹⁵N dipolar couplings.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply an exponential line broadening function to improve the signal-to-noise ratio.
-
Fourier transform the free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the ¹⁵N chemical shift externally using a secondary reference standard like solid ¹⁵NH₄Cl (δ = 39.3 ppm relative to liquid NH₃).[3]
-
Protocol for ¹⁵N-{¹³C} Rotational-Echo Double-Resonance (REDOR) NMR
This experiment is used to measure the internuclear distance between the ¹⁵N in Benzamide-¹⁵N and a nearby ¹³C nucleus.
Objective: To measure the ¹⁵N-¹³C internuclear distance in a co-crystal or a protein-ligand complex containing Benzamide-¹⁵N.
Instrumentation and Materials:
-
Solid-state NMR spectrometer with double- or triple-resonance capabilities.
-
MAS probe.
-
Sample containing both ¹⁵N-labeled Benzamide and a ¹³C-labeled component.
Methodology:
-
Sample Preparation: Prepare a sample where the ¹³C nucleus of interest is isotopically enriched to enhance sensitivity. This could be a co-crystal of Benzamide-¹⁵N with a ¹³C-labeled co-former or a protein-ligand complex where the protein is ¹³C-labeled.
-
Spectrometer Setup:
-
Set up the spectrometer as described in the CP/MAS protocol. A stable and accurate MAS rate is crucial for REDOR.
-
-
REDOR Experiment:
-
The REDOR pulse sequence consists of a standard CP/MAS experiment with the addition of rotor-synchronized 180° pulses on the dephasing channel (¹³C in this case) during the evolution period.
-
Two sets of experiments are performed:
-
S₀ (Reference Spectrum): Acquired without the ¹³C 180° pulses.
-
S (Dephased Spectrum): Acquired with the ¹³C 180° pulses.
-
-
The difference between the two spectra (ΔS = S₀ - S) is due to the dipolar coupling between the ¹⁵N and ¹³C nuclei.
-
-
Data Acquisition:
-
Acquire a series of REDOR experiments with increasing dephasing times (controlled by the number of rotor cycles).
-
For each dephasing time, acquire both S₀ and S spectra.
-
-
Data Analysis:
-
Calculate the REDOR dephasing (ΔS/S₀) for each dephasing time.
-
Plot the REDOR dephasing curve as a function of the dephasing time.
-
Fit the experimental curve to a theoretical REDOR dephasing curve to extract the internuclear distance.
-
Visualizations
Experimental Workflow for ¹⁵N CP/MAS
Caption: Workflow for a ¹⁵N CP/MAS solid-state NMR experiment.
Logical Workflow for a Protein-Ligand Binding Study
References
- 1. Natural abundance 14N and 15N solid-state NMR of pharmaceuticals and their polymorphs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Natural abundance 14N and 15N solid-state NMR of pharmaceuticals and their polymorphs (Journal Article) | OSTI.GOV [osti.gov]
- 3. spin.niddk.nih.gov [spin.niddk.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing NMR for 15N-Labeled Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing NMR experimental parameters for 15N-labeled samples.
Frequently Asked Questions (FAQs)
Q1: What is the first experiment I should perform on a new 15N-labeled protein sample?
A 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) experiment is the standard starting point.[1][2] This experiment serves as a fingerprint of your protein, providing one peak for each backbone and sidechain amide group.[2][3] It allows you to assess the overall structural integrity and sample quality. A well-dispersed spectrum with sharp peaks is indicative of a folded, stable protein, while a narrow distribution of peaks often suggests a disordered or unfolded state.[3]
Q2: Why is isotopic labeling with ¹⁵N necessary for these experiments?
The natural abundance of the NMR-active ¹⁵N isotope is very low (about 0.37%), making it difficult to obtain a signal from unlabeled proteins.[3][4] By expressing the protein in a medium containing a ¹⁵N-labeled nitrogen source (e.g., ¹⁵NH₄Cl), the protein becomes enriched with ¹⁵N, significantly enhancing the signal-to-noise ratio in NMR experiments.[1][5][6]
Q3: What are the key sample preparation steps before starting an NMR experiment?
Proper sample preparation is crucial for acquiring high-quality NMR data. Key steps include:
-
Uniform Labeling: The protein should be uniformly enriched with ¹⁵N. For larger proteins, deuteration (²H labeling) can be beneficial to reduce relaxation and improve spectral quality.[5][7]
-
Concentration: Protein concentration should be optimized to maximize signal while avoiding aggregation. A typical starting concentration is around 20 µM, though higher concentrations are often recommended.[3]
-
Buffer Conditions: The buffer should be optimized for protein stability and should contain a deuterated solvent (e.g., D₂O) for the spectrometer's lock system.[4][8]
-
Purity and Stability: The sample should be highly pure and stable over the course of the NMR experiment, which can take several hours to days.[7]
Q4: What is the difference between T1 and T2 relaxation, and why are they important?
T1 (longitudinal or spin-lattice) and T2 (transverse or spin-spin) are two independent relaxation processes.[9]
-
T1 relaxation describes the return of the net magnetization to its equilibrium state along the main magnetic field (z-axis).[9]
-
T2 relaxation describes the decay of magnetization in the transverse (xy) plane due to loss of phase coherence.[9]
Measuring T1 and T2 relaxation times provides valuable information about protein dynamics on different timescales.[7] These parameters are also critical for setting up more advanced NMR experiments, as they influence signal sensitivity and the optimal duration of various experimental delays.[9]
Troubleshooting Guide
Issue 1: Low Signal-to-Noise (S/N) Ratio
Symptoms:
-
Peaks are weak and difficult to distinguish from the baseline noise.
-
Poor integration of peaks.
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Number of Scans | Increase the number of transients (scans) acquired. The S/N ratio increases with the square root of the number of scans.[10] |
| Low Sample Concentration | If possible, increase the protein concentration. Be cautious of potential aggregation at higher concentrations.[3] |
| Poor Shimming | Inhomogeneous magnetic field leads to broad lines and reduced peak height. Re-shim the magnet, especially the Z1 and Z2 shims.[8][10] |
| Incorrect Pulse Widths | Inaccurate 90° pulse widths for ¹H and ¹⁵N will lead to inefficient magnetization transfer and signal loss. Recalibrate the pulse widths.[11] |
| Suboptimal Relaxation Delay (d1) | If the recycle delay is too short, the magnetization may not fully recover between scans. Set the recycle delay to at least 1.5 times the longest T1 of interest. For ¹⁵N-{¹H} NOE experiments, longer delays of 7-10 seconds may be necessary.[7] |
| Probe Not Tuned and Matched | The probe must be properly tuned to the ¹H and ¹⁵N frequencies and matched to 50 Ω impedance for efficient power transfer. Re-tune and match the probe for your specific sample.[8][11] |
Issue 2: Broad or Asymmetric Peaks
Symptoms:
-
Linewidths are significantly larger than expected.
-
Peaks show tailing or other non-Lorentzian shapes.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Shimming | This is a primary cause of broad and asymmetric peaks. Carefully re-shim the magnet.[8][10] |
| Sample Aggregation | Protein aggregation leads to a higher effective molecular weight and faster T2 relaxation, resulting in broader lines. Check for aggregation using techniques like dynamic light scattering (DLS). Consider optimizing the buffer (pH, salt concentration) or lowering the protein concentration. |
| Intermediate Conformational Exchange | If the protein is undergoing conformational exchange on the microsecond to millisecond timescale, this can lead to line broadening. Temperature variation or relaxation dispersion experiments can help to characterize this. |
| Presence of Paramagnetic Species | Paramagnetic contaminants can significantly increase relaxation rates and broaden signals. Ensure all buffers and reagents are free from paramagnetic metals. |
| High Viscosity | A highly viscous sample will slow molecular tumbling, leading to broader lines. This can be caused by high protein concentration or additives in the buffer.[8] |
Issue 3: Spectral Artifacts
Symptoms:
-
Presence of unexpected peaks, negative signals, or baseline distortions.
Possible Causes and Solutions:
| Cause | Solution |
| Quadrature Images | Artifacts that appear at a frequency symmetric to a real peak with respect to the carrier frequency. This can be caused by improper phase cycling or receiver imbalance. |
| t1 Noise | Streaks of noise appearing in the indirect (¹⁵N) dimension. This can result from instrument instability or sample precipitation during the experiment. |
| Water Suppression Artifacts | Imperfect water suppression can lead to baseline distortions or artifacts around the water resonance. Optimize the water suppression scheme (e.g., presaturation, water flip-back pulses).[11] |
| Decoupling Sidebands | In certain experiments, decoupling pulses can create sidebands that may be mistaken for real signals.[12] |
Experimental Protocols and Data
¹H-¹⁵N HSQC Experimental Parameters
The following table provides typical starting parameters for a sensitivity-enhanced ¹H-¹⁵N HSQC experiment on a Bruker spectrometer. These may need to be optimized for your specific sample and instrument.
| Parameter | Description | Typical Value |
| Pulse Program | hsqcetf3gpsi | - |
| ¹H 90° Pulse (p1) | Duration of the 90° pulse for protons. | Calibrated for each sample. |
| ¹⁵N 90° Pulse (p21) | Duration of the 90° pulse for nitrogen. | Calibrated for each sample. |
| ¹H Spectral Width (swh) | Spectral width in the proton dimension. | 12-16 ppm |
| ¹⁵N Spectral Width (sw) | Spectral width in the nitrogen dimension. | 30-40 ppm |
| ¹H Carrier Freq. (O1P) | Position of the proton carrier frequency. | Centered on the water resonance (~4.7 ppm). |
| ¹⁵N Carrier Freq. (O3P) | Position of the nitrogen carrier frequency. | Centered in the amide region (~118-120 ppm). |
| Number of Scans (ns) | Number of transients per increment. | 8-16 (or more for dilute samples). |
| Recycle Delay (d1) | Delay between scans for relaxation. | 1.0 - 1.5 s |
| Acquisition Time (aq) | Duration of data acquisition in the direct dimension. | 0.1 - 0.2 s |
| ¹J(NH) Coupling | One-bond N-H coupling constant. | ~92-95 Hz[13] |
¹⁵N T1 and T2 Relaxation Measurement Parameters
These experiments are typically run as a series of 2D experiments with varying relaxation delays.
| Parameter | ¹⁵N T1 (Longitudinal) | ¹⁵N T2 (Transverse) |
| Pulse Program | hsqct1etf3gpsi3d | hsqct2etf3gpsi3d |
| Relaxation Delays | A series of delays, e.g., 10, 50, 100, 200, 400, 800, 1200, 1600 ms.[7] | A series of delays, e.g., 10, 30, 50, 70, 90, 110, 130, 150 ms. |
| Recycle Delay (d1) | > 3-5 times the longest expected T1. Typically 2.5 - 4 s. | Typically 1.5 - 3 s. |
| Interleaving | Delays are often interleaved to minimize heating effects.[7] | Delays are often interleaved.[7] |
Visualizing Workflows and Relationships
General Workflow for NMR Sample Analysis
Caption: General workflow from sample preparation to data analysis for 15N-labeled protein NMR.
Troubleshooting Logic for Low Signal-to-Noise
Caption: Decision tree for troubleshooting low signal-to-noise in 15N NMR experiments.
References
- 1. protein-nmr.org.uk [protein-nmr.org.uk]
- 2. protein-nmr.org.uk [protein-nmr.org.uk]
- 3. aheyam.science [aheyam.science]
- 4. Nitrogen NMR [chem.ch.huji.ac.il]
- 5. portlandpress.com [portlandpress.com]
- 6. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 15N T1/T2/NOE HSQC/TROSY Relaxation Experiments | CoMD/NMR [comdnmr.nysbc.org]
- 8. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 9. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 10. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 11. HSQC_15N.nan [protocols.io]
- 12. Identifying and Overcoming Artifacts in 1 H-Based Saturation Transfer NOE NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Simulating a 1H-15N HSQC Experiment [gandalf.umd.edu]
Technical Support Center: 15N Metabolic Labeling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 15N metabolic labeling in their experiments.
Troubleshooting Guides
This section addresses common challenges encountered during 15N metabolic labeling experiments and offers potential solutions.
| Challenge | Potential Cause | Recommended Solution |
| Low 15N Incorporation Efficiency | Inadequate labeling time. | Increase the duration of labeling. For example, growing Arabidopsis for 14 days is recommended to achieve high labeling efficiency.[1][2] For organisms with slow protein turnover, such as in some tissues of rats, labeling for two generations may be necessary to achieve uniformly high enrichment.[3] |
| Insufficient 15N-labeled nutrient in the medium. | Ensure the concentration of the 15N source is not limiting. Avoid sowing too many seeds on solid-medium plates or in liquid medium for plant studies.[2] | |
| Poor quality of the 15N-labeled source. | Use high-purity (>99%) 15N-containing salts. Chemicals from reputable suppliers like Cambridge Isotope Laboratories are generally of high purity.[1][2] | |
| Amino acid recycling. | In some systems, amino acid recycling can lead to lower than expected incorporation efficiencies. This has been observed in studies with the archaeon Sulfolobus solfataricus.[4] Consider this possibility when interpreting results. | |
| Inaccurate Quantification | Incomplete labeling leading to complex isotopic patterns. | It is crucial to determine the labeling efficiency and use this information to correct the calculated peptide ratios.[1][5] Software like Protein Prospector allows for this correction.[1][6][7] |
| Co-eluting peptides in complex samples. | Utilize high-resolution mass spectrometry scans (e.g., 120K resolution for MS1) to reduce peak overlap and improve quantification accuracy.[1][2] | |
| Incorrect monoisotopic peak assignment. | Incomplete labeling can make it difficult to identify the monoisotopic peak of heavy-labeled peptides, potentially leading to reduced identification rates.[7][8] Using software that performs isotope cluster pattern matching can help flag incorrect assignments.[8] | |
| Reduced Identification of 15N-Labeled Peptides | Low signal-to-noise ratio due to low enrichment. | Higher 15N enrichment leads to better signal intensity and more confident peptide identification.[3] Aim for labeling efficiencies of 98.5% or higher for similar identification rates between 14N and 15N searches.[1] |
| Complex isotopic distribution of 15N-labeled peptides. | The isotopic distribution of 15N-labeled peptides is broader and more complex than their 14N counterparts, which can complicate identification.[7][8][9][10] This is a known characteristic of 15N labeling. | |
| Contamination of 15N Source | Commercial 15N2 gas stocks can be contaminated with 15N-labeled ammonium, nitrate, and/or nitrite. | This is a significant issue for nitrogen fixation studies, as the assimilation of these contaminants can lead to inflated or false-positive results.[11][12] It is recommended to test 15N2 gas stocks for these contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is a typical 15N labeling efficiency I should expect?
A: The achievable 15N labeling efficiency can vary depending on the organism, the specific tissue, and the experimental protocol. In Arabidopsis, efficiencies between 93-99% are commonly reported after 14 days of labeling.[1][2][7] For mammalian tissues, enrichment can be more variable. For example, in rats, liver proteins might reach 91% enrichment, while brain proteins, which have a slower turnover rate, might only reach 74% with the same protocol.[3] By optimizing the labeling strategy, such as labeling for two generations, it is possible to achieve enrichments of around 94% even in tissues with slow protein turnover.[3]
Q2: How does incomplete 15N labeling affect my quantitative proteomics data?
A: Incomplete labeling is a common issue where a fraction of the protein is not fully labeled with 15N. This results in a more complex isotopic pattern for the "heavy" peptide, with satellite peaks appearing before the main monoisotopic peak.[2] This can lead to several problems:
-
Inaccurate Quantification: If not corrected, the software might only use the monoisotopic peak for quantification, leading to an underestimation of the heavy peptide's abundance.[1][6][7]
-
Reduced Identification of Heavy Peptides: The broadened and more complex isotopic clusters can make it harder for search algorithms to correctly identify the monoisotopic peak, potentially leading to a lower number of identified heavy peptides compared to their light counterparts.[7][8]
Q3: How can I determine and correct for the 15N labeling efficiency?
A: You can determine the labeling efficiency by comparing the experimental isotopic distribution of several abundant peptides to theoretical distributions at different enrichment levels.[2][7] The ratio of the M-1 peak (one mass unit lighter than the monoisotopic peak) to the M peak is particularly sensitive to labeling efficiency.[2] Software tools like Protein Prospector have modules such as "MS-Isotope" that allow you to plot theoretical patterns and manually determine the best fit for your experimental data.[1][6] This determined efficiency can then be used as a parameter in the quantification software to correct the peptide ratios.[1][5]
Q4: Are there any known issues with the purity of commercially available 15N sources?
| Supplier | Batch/Lot # | 15N-Ammonium (µmol/mol 15N2) | 15N-Nitrate/Nitrite (µmol/mol 15N2) | 15N-Nitrous Oxide (µmol/mol 15N2) |
| Sigma-Aldrich | SZ1670V | 34 - 1900 | 1.8 - 420 | ≥21 |
| Sigma-Aldrich | MBBB0968V | > SZ1670V | Significant | Similar to SZ1670V |
| Campro Scientific | Not specified | Not detected | Not detected | ≥11 |
| Cambridge Isotopes | I1–11785A | Trace | 0.024 ± 0.006 | ≥0.81 |
| Data summarized from Dąbrowski et al., 2014.[11][12] |
Experimental Protocols
Protocol 1: General Workflow for 15N Metabolic Labeling in Cell Culture
This protocol provides a general outline for 15N labeling of proteins in cell culture for quantitative proteomics.
-
Cell Culture: Grow cells in a "light" medium containing the natural abundance of nitrogen (14N).
-
Adaptation: For adherent cells, allow them to reach approximately 80% confluency. For suspension cells, ensure they are in the logarithmic growth phase.
-
Labeling: Replace the light medium with a "heavy" medium where the primary nitrogen source (e.g., an essential amino acid like Arginine or Lysine for SILAC, or all nitrogen sources for complete labeling) is replaced with its 15N-labeled counterpart.
-
Incubation: Culture the cells in the heavy medium for a sufficient duration to allow for complete incorporation of the 15N label. This typically requires several cell divisions.
-
Harvesting: Harvest the light and heavy-labeled cell populations.
-
Sample Preparation: Combine the light and heavy samples in a 1:1 ratio based on cell number or protein concentration.
-
Protein Extraction and Digestion: Lyse the combined cell pellet, extract the proteins, and digest them into peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the light and heavy peptide pairs, correcting for labeling efficiency.
Protocol 2: Production of 15N-Labeled Protein in E. coli
This protocol outlines the steps for expressing and purifying a 15N-labeled protein in E. coli.
-
Prepare Minimal Medium: Prepare M9 minimal medium. The standard recipe per liter is: 6 g Na2HPO4, 3 g KH2PO4, and 0.5 g NaCl. Autoclave this solution.[13]
-
Add 15N Source: Before use, add sterile 1 g/L 15NH4Cl as the sole nitrogen source.[13]
-
Add Supplements: Aseptically add sterile solutions of 20% glucose to a final concentration of 0.5%, 1 M MgSO4 to a final concentration of 1 mM, and the appropriate antibiotic.[13]
-
Inoculation: Inoculate a small volume of this medium with a single colony of E. coli transformed with the expression plasmid for the protein of interest. Grow overnight.
-
Main Culture: Use the overnight culture to inoculate a larger volume of the 15N-containing minimal medium.
-
Growth: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2-1 mM.
-
Expression: Continue to grow the culture for several hours (typically 3-4 hours at 37°C or overnight at a lower temperature like 18-25°C) to allow for protein expression and labeling.
-
Harvesting and Purification: Harvest the cells by centrifugation and purify the 15N-labeled protein using standard chromatography techniques.
Visualizations
Caption: A typical experimental workflow for quantitative proteomics using 15N metabolic labeling.
Caption: A logical troubleshooting workflow for addressing low 15N incorporation efficiency.
References
- 1. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The contamination of commercial 15N2 gas stocks with 15N-labeled nitrate and ammonium and consequences for nitrogen fixation measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Contamination of Commercial 15N2 Gas Stocks with 15N–Labeled Nitrate and Ammonium and Consequences for Nitrogen Fixation Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Signal-to-Noise in 15N NMR Spectra
Welcome to the technical support center for 15N NMR spectroscopy. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to poor signal-to-noise (S/N) in their 15N NMR experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor signal-to-noise in 15N NMR spectra?
A1: Poor signal-to-noise in 15N NMR spectra can stem from several factors, primarily related to the inherent properties of the 15N nucleus and the experimental setup. The main culprits include:
-
Low Natural Abundance: The 15N isotope has a very low natural abundance of only 0.37%.[1]
-
Low Gyromagnetic Ratio: 15N has a low, negative gyromagnetic ratio, which results in a lower resonance frequency and intrinsically lower sensitivity compared to protons (¹H).[2]
-
Long Relaxation Times: The T1 relaxation times for 15N can be very long, necessitating long recycle delays between scans and increasing total experiment time.
-
Sample Issues: Low sample concentration, sample precipitation or aggregation, and suboptimal buffer conditions can all significantly degrade signal quality.[3][4]
-
Suboptimal Experimental Parameters: Incorrectly set acquisition parameters, such as pulse widths, spectral widths, and receiver gain, can lead to significant signal loss.[5][6]
Q2: How can I improve the signal-to-noise of my 15N NMR experiment without changing my sample?
A2: Several strategies can be employed to enhance the signal-to-noise ratio without altering the sample itself:
-
Increase the Number of Scans: The signal-to-noise ratio increases with the square root of the number of scans.[7] Doubling the number of scans will increase the S/N by a factor of √2.
-
Optimize Acquisition Parameters: Ensure that parameters like the recycle delay (d1), number of scans (ns), and spectral width (sw) are appropriately set.[5][8] Using a recycle delay that is too short can lead to signal saturation and reduced intensity.
-
Use a Cryoprobe: If available, using a cryogenic probe can provide a significant sensitivity enhancement, typically by a factor of 3 to 5 compared to a room temperature probe, by reducing thermal noise in the detection coil and preamplifiers.[9][10][11]
-
Employ Non-Uniform Sampling (NUS): NUS is a data acquisition technique where not all increments in the indirect dimension are collected.[12][13] The time saved can be used to acquire more scans for the collected increments, leading to a significant improvement in signal-to-noise for the same total experiment time.[12][14]
-
Optimize Data Processing: Applying appropriate window functions (e.g., exponential multiplication) during Fourier transformation can improve the signal-to-noise ratio, although this may come at the cost of resolution.[15]
Q3: When should I consider using a TROSY-based experiment instead of a standard HSQC?
A3: Transverse Relaxation-Optimized Spectroscopy (TROSY) is particularly advantageous for large molecules (typically >25 kDa) at high magnetic fields (>600 MHz).[16] For large proteins, transverse relaxation (T2) is fast, leading to broad lines and poor sensitivity in standard HSQC spectra.[17] TROSY experiments are designed to counteract these rapid relaxation effects by taking advantage of the interference between dipolar coupling and chemical shift anisotropy relaxation mechanisms.[16][17] This results in significantly sharper lines and improved sensitivity for large molecules.[18] For smaller proteins, a conventional HSQC experiment is often more sensitive as it results in a single peak that is the sum of four sharp peaks, whereas TROSY selects only one of these components.[16][17]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your 15N NMR experiments and provides actionable solutions.
Issue 1: Very weak or no signal observed.
| Possible Cause | Troubleshooting Step |
| Low Sample Concentration | Increase the protein concentration. For many protein NMR studies, concentrations in the range of 0.1 to 1 mM are common. |
| Sample Precipitation/Aggregation | Centrifuge the sample to remove any precipitate.[3] Visually inspect the sample in the NMR tube for clarity.[4] Consider optimizing buffer conditions (pH, salt concentration, additives) to improve solubility and stability.[19] |
| Incorrect Probe Tuning and Matching | Ensure the probe is properly tuned and matched for the 15N frequency. Mismatched tuning can lead to significant signal loss.[20][21] |
| Incorrect Receiver Gain | An improperly set receiver gain can lead to either clipping of the signal (if too high) or poor digitization (if too low). While automatic gain adjustment is often reliable, manual optimization may be necessary.[6] |
| Isotopic Labeling Issues | Verify that the protein was successfully labeled with 15N. This can be confirmed with mass spectrometry.[22] |
Issue 2: Broad spectral lines leading to poor resolution and sensitivity.
| Possible Cause | Troubleshooting Step |
| Large Molecular Weight | For proteins larger than ~25 kDa, use a TROSY-based pulse sequence instead of a standard HSQC.[16] Consider deuteration of the protein to reduce dipolar relaxation pathways.[16] |
| Sample Aggregation | As mentioned above, optimize buffer conditions to prevent aggregation.[19] Lowering the sample concentration or temperature may also help. |
| Poor Magnetic Field Homogeneity (Shimming) | Ensure the sample is properly shimmed to achieve a homogeneous magnetic field across the sample volume.[20] Suspended particles can disrupt homogeneity, so filtering the sample is recommended.[4] |
| Intermediate Chemical Exchange | If the protein is undergoing conformational exchange on a timescale comparable to the NMR experiment, this can lead to line broadening. Acquiring spectra at different temperatures can help to move out of the intermediate exchange regime. |
Advanced Techniques for Signal Enhancement
For particularly challenging samples, the following advanced techniques can provide significant improvements in signal-to-noise.
Cryogenic Probes
Cryoprobes significantly enhance sensitivity by cooling the detection electronics to cryogenic temperatures, which reduces thermal noise.[10]
| Probe Type | Typical S/N Enhancement (vs. Room Temperature Probe) | Cooling Method |
| CryoProbe | 3x - 5x | Closed-cycle helium |
| CryoProbe Prodigy | 2x - 3x | Open-cycle liquid nitrogen |
Data compiled from various sources.[9][11]
Non-Uniform Sampling (NUS)
NUS is a powerful technique for reducing experiment time and increasing sensitivity and resolution.[12][23] By sampling only a fraction of the points in the indirect dimensions, the saved time can be used to increase the number of scans per increment.[12]
Paramagnetic Relaxation Enhancement (PRE) Agents
Adding a small amount of a paramagnetic agent, such as a gadolinium chelate (e.g., Gd(III)-DTPA), can shorten the T1 relaxation times of nuclei in the sample.[24][25] This allows for the use of a shorter recycle delay between scans, increasing the number of scans that can be acquired in a given amount of time and thus boosting the signal-to-noise ratio.[24] This is particularly useful for nuclei with very long T1 values.
| Agent | Mechanism | Typical Concentration | Benefit |
| Gadolinium Chelates | Decreases T1 relaxation times through dipolar interactions between nuclear and electron spins.[24][26] | Low micromolar to millimolar range.[25] | Allows for faster repetition of scans, increasing S/N per unit time.[24] |
Experimental Protocols
Protocol 1: Basic Sample Preparation for 15N NMR
-
Protein Expression and Purification: Express the protein in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.[22] Purify the protein to >95% homogeneity.
-
Buffer Exchange and Concentration: Exchange the protein into a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.5). The buffer should not contain any nitrogen species. Concentrate the protein to the desired concentration, typically 0.1-1.0 mM.
-
Final Sample Preparation:
-
Add 5-10% D₂O to the sample for the field-frequency lock.
-
If required, add a chemical shift reference standard (e.g., DSS or TSP).
-
Filter the final sample through a 0.22 µm filter to remove any particulate matter.[4]
-
Transfer the sample to a high-quality NMR tube, ensuring the sample height is sufficient to cover the detection coils (typically 4-5 cm).[27]
-
Protocol 2: Setting up a 2D ¹H-¹⁵N TROSY-HSQC Experiment
This protocol assumes the user is familiar with the basic operation of their NMR spectrometer.
-
Load a Standard HSQC Parameter Set: Begin by loading a standard sensitivity-enhanced ¹H-¹⁵N HSQC experiment parameter set (e.g., hsqcetf3gpsi2 on a Bruker spectrometer).[28]
-
Modify for TROSY:
-
Select the TROSY version of the pulse program (e.g., troysy or a similar variant).
-
The TROSY experiment does not use decoupling during acquisition, so ensure that decoupling is turned off during the acquisition periods.[17]
-
-
Set Spectral Widths and Offsets:
-
Set the ¹H carrier frequency (offset) to the center of the amide proton region (typically ~8.3 ppm).
-
Set the ¹⁵N carrier frequency to the center of the amide nitrogen region (typically ~118-120 ppm).
-
Set the ¹H spectral width to cover the amide region with sufficient resolution (e.g., 12-16 ppm).
-
Set the ¹⁵N spectral width to cover the expected range of amide nitrogen chemical shifts (e.g., 30-40 ppm).
-
-
Set Acquisition Parameters:
-
Set the number of scans based on the sample concentration and desired signal-to-noise.
-
Set the number of increments in the indirect (¹⁵N) dimension to achieve the desired resolution.
-
Set the recycle delay (d1) to approximately 1.2-1.5 times the average T1 of the amide protons.
-
-
Acquire and Process:
-
Acquire the data.
-
Process the data with appropriate window functions in both dimensions. Note that TROSY peaks are shifted relative to HSQC peaks, so be mindful of this during analysis.[17]
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis - China Isotope Development [asiaisotopeintl.com]
- 3. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. TUTORIAL: 1D 1H-COUPLED 15N SPECTRUM [imserc.northwestern.edu]
- 6. Maximizing NMR Sensitivity: A Guide to Receiver Gain Adjustment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sites.bu.edu [sites.bu.edu]
- 8. JEOL USA blog | Optimizing NMR Processing: Techniques and Best Pr [jeolusa.com]
- 9. CryoProbes | Bruker [bruker.com]
- 10. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Exploring Signal-to-noise Ratio and Sensitivity in Non-Uniformly Sampled Multi-Dimensional NMR Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. Non-Uniform Sampling in NMR Spectroscopy and the Preservation of Spectral Knowledge in the Time and Frequency Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 16. 15N-TROSY – How to Run Solution State NMR Experiments [nmrexperimentsdcf.ws.gc.cuny.edu]
- 17. University of Ottawa NMR Facility Blog: TROSY [u-of-o-nmr-facility.blogspot.com]
- 18. researchgate.net [researchgate.net]
- 19. Optimization of protein samples for NMR using thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CHAPTER-8 [cis.rit.edu]
- 21. University of Ottawa NMR Facility Blog: Optimizing the Signal-to-Noise-Ratio with Spin-Noise Probe Tuning [u-of-o-nmr-facility.blogspot.com]
- 22. Resolving Nitrogen-15 and Proton Chemical Shifts for Mobile Segments of Elastin with Two-dimensional NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Research Portal [susqu-researchmanagement.esploro.exlibrisgroup.com]
- 24. Gadolinium-Based Paramagnetic Relaxation Enhancement Agent Enhances Sensitivity for NUS Multidimensional NMR-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Gadolinium Complexes as Contrast Agent for Cellular NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Gadolinium(III) chloride - Wikipedia [en.wikipedia.org]
- 27. organomation.com [organomation.com]
- 28. HSQC_15N.nan [protocols.io]
Technical Support Center: Troubleshooting Incomplete Enzymatic Digestion of 15N-Labeled Proteins
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the enzymatic digestion of 15N-labeled proteins for mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of incomplete enzymatic digestion of my 15N-labeled protein sample?
Incomplete digestion can stem from a variety of factors, much like with unlabeled proteins. Key areas to investigate include:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or digestion time can significantly reduce enzyme activity. For instance, trypsin works optimally at a pH of 7-9 and becomes inactive at a pH below 4.[1]
-
Enzyme Inactivity: The enzyme itself may be inactive due to improper storage, handling, or expiration.[2] Multiple freeze-thaw cycles can also diminish its effectiveness.
-
Presence of Inhibitors: Contaminants from your sample preparation, such as salts, detergents (like SDS), or high concentrations of denaturants (e.g., urea or guanidine hydrochloride), can inhibit protease activity.[3][4][5]
-
Protein Structure and Modifications: Tightly folded proteins can be resistant to digestion.[6] Post-translational modifications (PTMs), such as glycosylation, can block cleavage sites.[6]
-
Insufficient Reduction and Alkylation: Incomplete reduction of disulfide bonds and subsequent alkylation can prevent the enzyme from accessing cleavage sites within the protein's interior.[1][7]
-
Incorrect Enzyme-to-Protein Ratio: Using too little enzyme for the amount of protein can lead to incomplete cleavage.
Q2: Can the 15N-labeling itself affect the digestion efficiency?
While 15N-labeling does not inherently alter the chemical properties of the amino acids or the protein's susceptibility to enzymatic cleavage, it's crucial to consider the purity of the labeled protein. Incomplete labeling, where a fraction of the protein population is not fully labeled, can complicate data analysis and may be mistaken for inefficient digestion.[8][9] The primary challenges with 15N-labeled proteins lie in the data analysis stage, such as broader isotope clusters in mass spectra, which can make peptide identification more difficult.[10]
Q3: My trypsin digestion is incomplete. What are my options?
If you're experiencing incomplete digestion with trypsin, several strategies can be employed:
-
Optimize Digestion Parameters: Ensure your digestion buffer is at the optimal pH and that you are incubating at the recommended temperature for the appropriate duration. You might need to empirically determine the optimal digestion time for your specific protein.[11]
-
Sequential Digestion: Using a combination of proteases can significantly improve protein identification and sequence coverage.[12][13][14] A common approach is to use Lys-C, which is more tolerant of denaturing conditions, followed by trypsin.[6]
-
Alternative Proteases: Consider using enzymes with different cleavage specificities, such as Glu-C, Asp-N, chymotrypsin, LysN, or ArgC.[15][16][17][18] This is particularly useful for proteins with few tryptic cleavage sites.[1]
-
Improve Denaturation, Reduction, and Alkylation: Ensure complete protein unfolding to allow the enzyme access to all cleavage sites. This can be achieved by optimizing the concentrations of denaturants and the incubation times for reduction and alkylation steps.[1][7]
Q4: When should I consider using an alternative enzyme to trypsin?
Trypsin is the most commonly used protease in proteomics due to its high specificity.[1] However, you should consider an alternative enzyme when:
-
Your protein of interest has very few lysine (K) or arginine (R) residues, which are the cleavage sites for trypsin. This can result in peptides that are too long for effective mass spectrometry analysis.[1]
-
You are interested in analyzing specific protein regions that lack tryptic cleavage sites.
-
You want to increase the overall sequence coverage of your protein. Using multiple enzymes with different specificities will generate a more diverse set of peptides.[17]
-
Your protein is particularly resistant to trypsin digestion due to its structure or post-translational modifications.[6]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving incomplete digestion issues.
| Problem | Possible Cause | Recommended Solution |
| High number of missed cleavages | 1. Suboptimal enzyme activity. | - Verify enzyme storage and handling; test with a standard protein like BSA.- Ensure optimal pH (7-9 for trypsin) and temperature (37°C) of the digestion buffer.[1]- Increase digestion time or enzyme-to-protein ratio (e.g., 1:50 to 1:20 w/w).[6][19] |
| 2. Presence of inhibitors. | - Perform buffer exchange or desalting (e.g., using C18 columns) to remove contaminants like salts and detergents.[1][20]- Ensure the final concentration of denaturants like urea is compatible with the enzyme (e.g., <2M for trypsin).[4][6] | |
| 3. Incomplete denaturation. | - Increase the concentration of the denaturant (e.g., 8M urea).- Ensure complete reduction and alkylation of disulfide bonds.[1][7] | |
| Low peptide yield | 1. Inefficient digestion. | - Implement the solutions for "High number of missed cleavages".- Consider a two-step digestion with Lys-C followed by trypsin, as Lys-C is active in higher concentrations of urea.[6] |
| 2. Peptide loss during sample cleanup. | - Optimize your desalting and sample handling procedures to minimize peptide loss. | |
| Poor sequence coverage | 1. Limited number of cleavage sites. | - Use an alternative protease with a different cleavage specificity (e.g., Glu-C, Asp-N, chymotrypsin).[15][16][17]- Perform a sequential digest with multiple enzymes.[12][13][14] |
| 2. Hydrophobic peptides are not being detected. | - For highly hydrophobic regions, consider using pepsin as an alternative protease.[21]- Adding guanidine hydrochloride (GuHCl) post-digestion can sometimes improve the detection of hydrophobic peptides.[21] | |
| Inconsistent results between replicates | 1. Variability in sample preparation. | - Standardize all steps of your protocol, including reagent preparation, incubation times, and temperatures.- Ensure accurate protein quantification before digestion.[17] |
| 2. Enzyme stock degradation. | - Aliquot your enzyme upon receipt to minimize freeze-thaw cycles. |
Quantitative Data Summary
Sequential digestion with trypsin and another protease can significantly increase the number of identified proteins and peptides compared to using a single enzyme.
Table 1: Improvement in Protein and Peptide Identifications with Sequential Digestion
| Protease Combination | % Increase in Protein Identifications (vs. single alternative protease) | % Increase in Peptide Identifications (vs. single alternative protease) |
| Trypsin + AspN | +62% | +136% |
| Trypsin + GluC | +80% | +201% |
| Trypsin + Chymotrypsin | +21% | - |
| Trypsin + Proteinase K | +731% | - |
Data adapted from studies on complex protein mixtures. The order of enzyme addition can have a minor influence on the results.[12][13]
Experimental Protocols
Protocol 1: Standard In-Solution Trypsin Digestion
This protocol is suitable for protein samples with a total amount under 200 µg.[1]
-
Protein Denaturation and Reduction:
-
Take up to 100 µg of your 15N-labeled protein sample and adjust the volume to 100 µL with a solution of 8M urea in 50 mM Tris-HCl (pH 8.0).
-
Add dithiothreitol (DTT) to a final concentration of 5 mM.
-
Incubate at 37°C for 45 minutes.[1]
-
-
Alkylation:
-
Add iodoacetamide (IAA) to a final concentration of 11 mM.
-
Incubate in the dark at room temperature for 15 minutes.[1]
-
-
Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate (pH 7.8) to reduce the urea concentration to less than 2M.
-
Add trypsin at a 1:50 to 1:100 enzyme-to-protein ratio (w/w).
-
Incubate at 37°C overnight (12-18 hours).[6]
-
-
Quenching and Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 1% to lower the pH.[1]
-
Proceed with C18 desalting to remove salts and detergents before mass spectrometry analysis.
-
Protocol 2: Two-Step In-Solution Digestion with Lys-C and Trypsin
This protocol is beneficial for proteins that are difficult to digest.[6]
-
Denaturation, Reduction, and Alkylation:
-
Follow steps 1 and 2 from Protocol 1.
-
-
First Digestion (Lys-C):
-
While the protein is in 8M urea, add Lys-C at a 1:100 enzyme-to-protein ratio (w/w).
-
Incubate at 37°C for 4 hours.
-
-
Second Digestion (Trypsin):
-
Dilute the reaction mixture fourfold with 50 mM ammonium bicarbonate (pH 7.8) to reduce the urea concentration to 2M.
-
Add trypsin at a 1:50 enzyme-to-protein ratio (w/w).
-
Incubate at 37°C overnight (12-16 hours).
-
-
Quenching and Desalting:
-
Follow step 4 from Protocol 1.
-
Visualizations
Caption: Troubleshooting workflow for incomplete enzymatic digestion.
References
- 1. Enhancing Protein Analysis: A Comprehensive Guide to Protein Digestion and Desalting for Proteomics - MetwareBio [metwarebio.com]
- 2. Restriction Enzyme Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimal Conditions for Carrying Out Trypsin Digestions on Complex Proteomes: From Bulk Samples to Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]
- 7. Updates of the In‐Gel Digestion Method for Protein Analysis by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 11. waters.com [waters.com]
- 12. Proteomics Using Protease Alternatives to Trypsin Benefits from Sequential Digestion with Trypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. promegaconnections.com [promegaconnections.com]
- 15. Six alternative proteases for mass spectrometry–based proteomics beyond trypsin | Semantic Scholar [semanticscholar.org]
- 16. Six alternative proteases for mass spectrometry–based proteomics beyond trypsin | Springer Nature Experiments [experiments.springernature.com]
- 17. Alternatives to Trypsin for Shotgun Proteomics [thermofisher.com]
- 18. Protein Digestion for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Cheaper, faster, simpler trypsin digestion for high-throughput targeted protein quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: 15N Labeling Experiments
Welcome to the technical support center for 15N labeling experiments. This guide provides troubleshooting advice and answers to frequently asked questions regarding contamination issues that can arise during your research.
I. Incomplete 15N Labeling
Incomplete incorporation of the 15N isotope is a common issue that can significantly impact the accuracy of quantitative proteomics studies.
Frequently Asked Questions (FAQs)
Q1: What is considered a good 15N labeling efficiency?
A1: A high labeling efficiency is crucial for accurate quantification. Generally, a 15N incorporation rate of 98% or higher is considered ideal. However, efficiencies between 93-99% are often observed in practice, depending on the organism, labeling duration, and the purity of the 15N source.[1]
Q2: What are the main causes of incomplete 15N labeling?
A2: Several factors can lead to incomplete labeling:
-
Insufficient labeling time: The duration of labeling may not be long enough for the organism to fully incorporate the 15N isotope into its proteome, especially for proteins with a slow turnover rate.
-
Purity of the 15N source: The 15N-containing salt or media component must be of high purity (ideally >99%).
-
Availability of the 15N source: If the 15N source is limited in the growth medium, it can lead to lower incorporation rates.
-
Metabolic scrambling: The isotopic label from one amino acid can be metabolically converted and incorporated into other amino acids, which can complicate the interpretation of labeling efficiency.
Q3: How does incomplete labeling affect my mass spectrometry data?
A3: Incomplete labeling leads to a more complex isotopic pattern for labeled peptides in the mass spectrum. Instead of a single "heavy" peak, you will observe a distribution of peaks corresponding to peptides with varying numbers of incorporated 15N atoms. This can make it difficult to identify the monoisotopic peak of the heavy labeled peptide, potentially leading to reduced identification rates of heavy-labeled peptides and inaccuracies in quantification if not properly corrected for.[1]
Troubleshooting Guide
Problem: Low 15N Incorporation Efficiency
| Possible Cause | Suggested Solution |
| Insufficient Labeling Time | Increase the duration of labeling. For cell cultures, this may mean additional cell divisions in the 15N medium. For organisms, it may require a longer growth period or even labeling across a full generation. |
| Low Purity of 15N Source | Ensure you are using a high-purity 15N-labeled salt or amino acids (>99%). |
| Limited Availability of 15N Source | Optimize the concentration of the 15N source in your growth medium. Avoid overseeding cultures, which can deplete the 15N source more rapidly. |
| Unlabeled Amino Acids in Media | If using cell culture, ensure that the serum in the media is dialyzed to remove unlabeled amino acids. |
Experimental Protocol: Assessing 15N Labeling Efficiency
This protocol outlines the steps to determine the labeling efficiency of your 15N-labeled samples using mass spectrometry data analysis.
-
Acquire High-Resolution Mass Spectra: Analyze your 15N-labeled protein or peptide samples on a high-resolution mass spectrometer.
-
Identify Peptides: Use a database search tool (e.g., Protein Prospector, MaxQuant) to identify peptides from your sample.
-
Select Peptides for Analysis: Choose several abundant peptides with a good signal-to-noise ratio for accurate analysis of their isotopic patterns. Peptides with a smaller mass (m/z < 1500) are often preferred as their monoisotopic peak is typically the most intense.[2]
-
Compare Experimental vs. Theoretical Isotope Profiles:
-
For a selected peptide, use a tool like the "MS-Isotope" module in Protein Prospector to generate theoretical isotope patterns for different labeling efficiencies (e.g., 95%, 97%, 99%).[1]
-
Compare the experimentally observed isotopic distribution of the peptide to the theoretical patterns. The presence of a significant M-1 peak (a peak at a lower m/z than the monoisotopic peak of the fully labeled peptide) is indicative of incomplete labeling.[1]
-
-
Calculate Labeling Efficiency: The ratio of the M-1 peak to the monoisotopic peak (M) is inversely correlated with the labeling efficiency. This ratio can be used to calculate the actual incorporation rate.[1]
II. Unlabeled (14N) Amino Acid Contamination
Contamination with natural abundance (14N) amino acids is a significant problem that can lead to an underestimation of protein abundance in the 15N-labeled state.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of unlabeled amino acid contamination?
A1: Unlabeled amino acids can be introduced from various sources:
-
Experimenter: Keratin from skin and hair is a major source of protein contamination.
-
Reagents: Fetal bovine serum (FBS) used in cell culture is a significant source of unlabeled amino acids. Using dialyzed FBS is crucial.
-
Cross-contamination: Inadequate separation of "light" (14N) and "heavy" (15N) samples during sample preparation.
-
Metabolic Conversion: Some cells can convert one amino acid to another. If a labeled amino acid is converted to an unlabeled one, it can dilute the isotopic enrichment.
Q2: How can I detect 14N contamination in my 15N-labeled samples?
A2: In the mass spectrum of a 15N-labeled peptide, the presence of a corresponding peak at the m/z of the unlabeled (14N) peptide is a direct indication of contamination. The relative intensity of the 14N peak to the 15N peak can be used to estimate the level of contamination.
Troubleshooting Guide
Problem: Presence of Unlabeled Peptides in 15N Sample
| Possible Cause | Suggested Solution |
| Keratin Contamination | Work in a clean environment, such as a laminar flow hood. Wear appropriate personal protective equipment (gloves, lab coat, hairnet). Use clean, dedicated labware. |
| Unlabeled Amino Acids in Media | Use dialyzed fetal bovine serum (FBS) in cell culture media to remove small molecules like amino acids. |
| Cross-Contamination | Use separate sets of pipettes, tubes, and other labware for 14N and 15N samples. Be meticulous during all sample handling steps. |
| Amino Acid Conversion | If you suspect metabolic conversion (e.g., arginine to proline), supplement the media with the potentially converted amino acid in its unlabeled form to suppress the conversion pathway. |
III. Cross-Contamination
Cross-contamination between labeled and unlabeled samples can occur at any stage of the experimental workflow and will directly impact the accuracy of quantitative measurements.
Frequently Asked Questions (FAQs)
Q1: At which stages is cross-contamination most likely to occur?
A1: Cross-contamination can happen during:
-
Sample preparation: Using the same pipette tips, tubes, or gel lanes for both labeled and unlabeled samples.
-
LC-MS analysis: Carryover from a previous injection on the chromatography column or in the mass spectrometer's ion source.
Q2: How can I minimize cross-contamination in my experiments?
A2: To minimize cross-contamination:
-
Implement strict labeling and handling protocols: Clearly label all tubes and plates. Use separate and dedicated equipment for labeled and unlabeled samples.[3][4]
-
Incorporate wash steps: Between sample runs on the LC-MS system, run several blank injections with the mobile phase to wash the column and ion source.
-
Use color-coding: Assign different colored labels or tubes for "light" and "heavy" samples to provide an easy visual distinction.[4]
Troubleshooting Guide
Problem: Unexpected Isotope Ratios Suggesting Sample Mixing
| Possible Cause | Suggested Solution |
| Sample Handling Error | Review your sample handling procedures. Ensure that all lab members are trained on and adhere to strict protocols for handling labeled and unlabeled samples separately. |
| Carryover on LC-MS System | Implement a rigorous column washing protocol between sample injections. If carryover persists, you may need to clean the mass spectrometer's ion source. |
IV. Biological Contamination (Mycoplasma)
Mycoplasma are small bacteria that are a common source of contamination in cell cultures. They can significantly alter cellular metabolism, including amino acid metabolism, which can have a profound impact on 15N labeling experiments.
Frequently Asked Questions (FAQs)
Q1: How does mycoplasma contamination affect 15N labeling?
A1: Mycoplasma can alter the amino acid pool in the cell culture medium. For example, some species utilize an arginine deiminase pathway, which depletes arginine from the medium.[5] This can lead to abnormalities in cell growth and protein synthesis, affecting the incorporation of 15N-labeled amino acids. Mycoplasma can also interfere with cellular metabolism in other ways, such as altering the TCA cycle and energy supply, which can indirectly impact labeling efficiency.[6]
Q2: How can I test my cell cultures for mycoplasma contamination?
A2: Several methods are available for mycoplasma detection, including:
-
PCR-based assays: These are highly sensitive and specific.
-
DNA staining: Using a fluorescent dye like DAPI or Hoechst to visualize mycoplasma DNA as small flecks outside of the cell nuclei.
-
Culture-based methods: Growing the mycoplasma on specific agar plates, which is considered the "gold standard" but is also the most time-consuming.
Experimental Protocol: Mycoplasma Detection by DNA Staining (Hoechst)
This protocol provides a method for detecting mycoplasma contamination by staining with a DNA-binding fluorescent dye.
-
Cell Preparation: Culture the cells to be tested on sterile coverslips in a petri dish until they are about 50-80% confluent.
-
Fixation:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with a freshly prepared fixative solution (e.g., 1:3 glacial acetic acid:absolute methanol) for 3 minutes.[6]
-
Repeat the fixation step.
-
-
Staining:
-
Add Hoechst stain solution (e.g., 0.4 µg/mL) to the fixed cells and incubate for 3 minutes, protected from light.[6]
-
-
Mounting and Visualization:
-
Carefully remove the coverslip from the dish and mount it on a microscope slide with a drop of mounting medium.
-
Examine the slide under a fluorescence microscope.
-
-
Interpretation:
-
Negative: Only the nuclei of your cells should show strong, clear fluorescence.
-
Positive: In addition to the cell nuclei, you will see small, bright specks or filamentous structures of fluorescence in the cytoplasm and/or the area surrounding the cells. This indicates the presence of mycoplasma DNA.
-
V. Labware and Reagent Contamination
Contaminants can leach from plastic labware or be present in reagents, introducing unwanted nitrogen-containing compounds into your samples.
Frequently Asked Questions (FAQs)
Q1: What types of contaminants can leach from plastic labware?
A1: A variety of chemicals can leach from plastic consumables like pipette tips, microcentrifuge tubes, and plates. These include slip agents (e.g., oleamide), plasticizers, and antioxidants. While many of these are not nitrogen-containing, some additives or their degradation products could potentially introduce nitrogen into a sample.
Q2: How can I choose labware to minimize contamination?
A2:
-
Select high-quality plastics: Use virgin polypropylene (PP) or other high-quality plastics from reputable manufacturers.
-
Avoid colored plastics: Dyes and the solubilizers used to incorporate them can be a source of leachables.
-
Consider pre-washing: Rinsing plasticware with a high-purity solvent can help remove surface contaminants. However, this may not be entirely effective as compounds can migrate from within the plastic over time.
Q3: What about contamination from reagents?
A3: Reagents can be a source of various contaminants. For example, trypsin used for protein digestion can be a source of keratin contamination if not handled properly. Always use high-purity reagents and follow good laboratory practices to avoid introducing contaminants.
Troubleshooting Guide
Problem: Unexplained Peaks in Mass Spectrum
| Possible Cause | Suggested Solution |
| Leaching from Plasticware | Test for leachables by incubating your experimental solvents in the plasticware for a relevant period and then analyzing the solvent by mass spectrometry. Consider switching to a different brand or type of plasticware. |
| Reagent Contamination | Run a "reagent blank" where you perform the entire sample preparation procedure without your sample to see if any contaminants are introduced from the reagents. |
Visualizing Workflows and Troubleshooting
To aid in identifying potential sources of contamination and to provide a logical framework for troubleshooting, the following diagrams have been created.
Figure 1. General experimental workflow for 15N labeling with potential points of contamination indicated.
Figure 2. Troubleshooting workflow for diagnosing contamination issues in 15N labeling experiments.
References
- 1. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 3. gentechscientific.com [gentechscientific.com]
- 4. stellarscientific.com [stellarscientific.com]
- 5. Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aurorabiomed.com [aurorabiomed.com]
Validation & Comparative
A Researcher's Guide to Quantitative 15N Enrichment Analysis Using Mass Spectrometry
For researchers, scientists, and drug development professionals delving into the intricacies of cellular metabolism and protein dynamics, the precise quantification of 15N enrichment is paramount. Mass spectrometry stands as a powerful and versatile tool for these measurements, offering a window into the metabolic fate of nitrogen-labeled compounds. This guide provides an objective comparison of common mass spectrometry-based approaches for quantitative 15N analysis, supported by experimental data and detailed protocols.
Comparison of Mass Spectrometry Techniques for 15N Quantification
The choice of mass spectrometry instrumentation and methodology is critical for accurate and sensitive quantification of 15N enrichment. Each technique presents a unique set of advantages and limitations, making the selection dependent on the specific research question and sample complexity.
| Technique | Principle | Advantages | Limitations | Typical Applications |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile derivatives of analytes are separated by GC and detected by MS. | High chromatographic resolution, excellent for small, volatile metabolites like amino acids. Established and robust methodology.[1][2] | Requires derivatization, which can introduce variability. Not suitable for large, non-volatile molecules like proteins. | Targeted analysis of amino acid and small molecule metabolism.[1][2][3] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analytes are separated by LC and detected by MS. | Versatile for a wide range of molecules, including peptides and proteins. High sensitivity and throughput.[4][5][6] | Matrix effects can suppress ion signals. Complex data analysis for proteomics. | Untargeted and targeted proteomics, metabolomics.[5][7][6] |
| High-Resolution Mass Spectrometry (e.g., Orbitrap, FT-ICR MS) | Provides very high mass accuracy and resolution. | Enables separation of isobaric interferences and accurate determination of isotopic fine structure.[8][9] Crucial for resolving complex isotopic patterns from incomplete labeling.[8][9] | Higher instrument cost and maintenance. Data files can be very large. | Distinguishing between 15N and 13C labels, analyzing complex isotope patterns in proteomics.[8][9] |
| Tandem Mass Spectrometry (MS/MS) | Involves multiple stages of mass analysis for structural elucidation and quantification. | Provides high specificity and can confirm the location of heavy isotope labels within a molecule.[8] Used in methods like Parallel Reaction Monitoring (PRM) for targeted quantification.[10] | Can be less sensitive than single-stage MS for quantification. | Targeted proteomics, phosphoproteomics, confirming label incorporation sites.[8][10][11] |
| Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS | Analytes are co-crystallized with a matrix and ionized by a laser. | High throughput, relatively tolerant to salts and buffers. Good for intact protein analysis.[12] | Lower resolution and mass accuracy compared to other techniques. Quantification can be challenging due to variations in ionization efficiency.[12] | Analysis of protein synthesis rates from 2D gel spots.[12] |
Experimental Protocols
Detailed and consistent experimental protocols are the bedrock of reproducible quantitative 15N enrichment studies. Below are generalized methodologies for common workflows.
Protocol 1: 15N Metabolic Labeling of Cells for Proteomic Analysis
-
Cell Culture: Culture cells in a standard medium. For the "heavy" labeled sample, replace the standard medium with a medium containing a 15N-labeled nitrogen source (e.g., 15N-labeled amino acids or 15NH4Cl).[4][5][13] The duration of labeling should be sufficient to achieve the desired level of incorporation, typically several cell doublings.[5][13]
-
Sample Harvesting and Lysis: Harvest both the unlabeled ("light") and 15N-labeled ("heavy") cell populations. Combine the samples in a 1:1 ratio based on cell number or protein concentration. Lyse the cells using a suitable buffer.
-
Protein Digestion: Precipitate the proteins and digest them into peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution LC-MS/MS system.[4][5][14] Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
Data Analysis: Use specialized software (e.g., Protein Prospector, Skyline) to identify peptides and quantify the relative abundance of the light and heavy isotopic envelopes.[5][10][13] Correct for incomplete labeling by determining the labeling efficiency.[5][13][15]
Protocol 2: Targeted Quantification of 15N-Labeled Amino Acids by GC-MS
-
Sample Preparation: Extract metabolites from the biological sample (e.g., plasma, cell lysate) using a suitable solvent system (e.g., methanol/chloroform/water).
-
Derivatization: Evaporate the solvent and derivatize the amino acids to make them volatile. A common method is to use N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to create tert-butyldimethylsilyl (TBDMS) derivatives.[2]
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use a suitable temperature gradient to separate the amino acid derivatives.[1]
-
Data Acquisition: Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor specific ions corresponding to the unlabeled and 15N-labeled amino acids.[2]
-
Quantification: Calculate the 15N enrichment by determining the ratio of the peak areas of the labeled to unlabeled ions.
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the key steps in a typical 15N metabolic labeling experiment and the logic behind data analysis.
Caption: Experimental workflow for quantitative proteomics using 15N metabolic labeling.
Caption: Logical flow of data analysis for 15N quantitative proteomics.
Alternative and Complementary Approaches
While mass spectrometry is a dominant technique, other methods can provide complementary information for 15N enrichment analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise location of isotopic labels within a molecule without the need for fragmentation. However, it is generally less sensitive than mass spectrometry.[9]
-
13C Isotope Tracing: Similar to 15N tracing, 13C labeling is widely used to follow the metabolic fate of carbon atoms.[7] Simultaneous 13C and 15N tracing experiments, analyzed by high-resolution mass spectrometry, can provide a more comprehensive view of cellular metabolism.[7][8]
-
Isotope Ratio Mass Spectrometry (IRMS): IRMS is a highly sensitive technique for measuring the bulk 15N enrichment in a sample.[9] It involves the combustion of the sample to N2 gas, which is then analyzed. While very precise, it does not provide information on the enrichment of individual molecules.[9]
Addressing Challenges in 15N Quantification
Several factors can complicate the quantitative analysis of 15N enrichment.
-
Incomplete Labeling: Achieving 100% 15N incorporation can be difficult, leading to complex and overlapping isotopic patterns.[5][11][13] It is crucial to determine the labeling efficiency and correct the quantitative data accordingly.[5][13][15]
-
Metabolic Scrambling: The 15N label can be metabolically transferred to other molecules, which can complicate the interpretation of results.[8][16] Tandem mass spectrometry can help to confirm the location of the label.[8]
-
Data Analysis Complexity: The analysis of 15N labeling data, particularly in proteomics, requires specialized software and expertise to accurately identify peptides and deconvolve isotopic envelopes.[5][11][13][17]
By carefully considering the strengths and weaknesses of each mass spectrometry-based approach and implementing robust experimental and data analysis workflows, researchers can confidently and accurately quantify 15N enrichment to gain deeper insights into biological systems.
References
- 1. jianhaidulab.com [jianhaidulab.com]
- 2. Measurement of 15N enrichment in multiple amino acids and urea in a single analysis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture [pubmed.ncbi.nlm.nih.gov]
- 4. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous tracing of carbon and nitrogen isotopes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. biorxiv.org [biorxiv.org]
A Comparative Guide to Isotopic Dilution Mass Spectrometry Using Benzamide-¹⁵N
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Benzamide-¹⁵N as an internal standard in Isotopic Dilution Mass Spectrometry (IDMS) for quantitative analysis. We will explore the advantages of using a ¹⁵N-labeled standard over other isotopic labeling strategies and provide a detailed, adaptable experimental protocol for its use in a typical bioanalytical workflow.
The Gold Standard: Stable Isotope Labeled Internal Standards
In quantitative liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision.[1][2] A SIL-IS is a form of the analyte in which one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ²H, ¹³C, ¹⁵N).[3] When a known amount of the SIL-IS is added to a sample at the beginning of the analytical process, it can effectively compensate for variations in sample preparation, chromatographic separation, and mass spectrometric detection.[4][5] This is because the SIL-IS has nearly identical chemical and physical properties to the target analyte, ensuring that it behaves similarly throughout the entire analytical workflow.[5]
Benzamide-¹⁵N: A Superior Choice for Quantitative Bioanalysis
Benzamide-¹⁵N is a chemically identical version of benzamide where the ¹⁴N atom in the amide group is replaced with a ¹⁵N atom. This results in a mass shift of +1 Dalton.[4] While other isotopes like deuterium (²H) and carbon-13 (¹³C) are also used for labeling, ¹⁵N (along with ¹³C) is often considered a superior choice for several reasons:
-
Chromatographic Co-elution: ¹⁵N and ¹³C labeled standards are less likely to exhibit chromatographic shifts compared to their deuterated counterparts.[6] Deuterium's slightly different physicochemical properties can sometimes cause it to elute at a slightly different time than the unlabeled analyte, which can compromise the accuracy of quantification, especially in the presence of matrix effects.[6][7]
-
Isotopic Stability: ¹⁵N and ¹³C labels are metabolically and chemically more stable than deuterium labels. Deuterium atoms, particularly those on exchangeable sites, can sometimes be lost or exchanged during sample processing or in the mass spectrometer's ion source, leading to inaccurate results.[6][7]
-
Clearer Mass Spectra: While ¹³C labeling is also an excellent option, ¹⁵N labeling can sometimes offer an advantage in terms of the natural abundance of the isotope. The natural abundance of ¹⁵N is very low (0.37%), which can result in a cleaner baseline and less potential for interference from naturally occurring isotopes in the analyte or matrix.[]
Performance Comparison: Benzamide-¹⁵N vs. Other Labeling Strategies
| Performance Metric | Benzamide-¹⁵N (Expected) | Benzamide-d₅ (Deuterated) | Benzamide-¹³C₆ (¹³C-labeled) | Structural Analog (e.g., Salicylamide) |
| Chromatographic Co-elution with Benzamide | Excellent | Good to Excellent (potential for slight shift) | Excellent | Poor to Fair |
| Correction for Matrix Effects | Excellent | Good to Excellent | Excellent | Fair |
| Isotopic Stability | Excellent | Good (potential for back-exchange) | Excellent | N/A |
| Relative Cost | Moderate to High | Moderate | High | Low |
| Commercial Availability | Readily Available | Commonly Available | Less Common | Readily Available |
Note: This table is for illustrative purposes and is based on established principles of stable isotope dilution analysis. Actual performance may vary depending on the specific analytical method and matrix.
Experimental Workflow and Logical Relationships
The following diagram illustrates the typical workflow for an Isotopic Dilution Mass Spectrometry experiment using Benzamide-¹⁵N.
Caption: Workflow for quantitative analysis using Benzamide-¹⁵N IDMS.
Experimental Protocols
This section provides a detailed, adaptable protocol for the quantification of benzamide in human plasma using Benzamide-¹⁵N as an internal standard with LC-MS/MS.
Materials and Reagents
-
Benzamide (analytical standard)
-
Benzamide-¹⁵N (isotopic purity >98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Human plasma (blank, drug-free)
Preparation of Stock and Working Solutions
-
Benzamide Stock Solution (1 mg/mL): Accurately weigh 10 mg of benzamide and dissolve in 10 mL of methanol.
-
Benzamide-¹⁵N Stock Solution (1 mg/mL): Accurately weigh 1 mg of Benzamide-¹⁵N and dissolve in 1 mL of methanol.
-
Benzamide Working Solutions: Prepare a series of working solutions for the calibration curve by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water.
-
Benzamide-¹⁵N Working Solution (100 ng/mL): Dilute the Benzamide-¹⁵N stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the Benzamide-¹⁵N working solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, re-equilibrate at 5% B for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Benzamide: m/z 122.1 -> 77.1; Benzamide-¹⁵N: m/z 123.1 -> 77.1 |
| Collision Energy | Optimize for specific instrument |
| Source Temperature | 500°C |
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity: Analyze at least six different lots of blank plasma to ensure no interference at the retention times of benzamide and Benzamide-¹⁵N.
-
Linearity and Range: Construct a calibration curve with at least six non-zero calibrators. The coefficient of determination (r²) should be >0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days. The accuracy should be within ±15% (±20% at the LLOQ) of the nominal concentration, and the precision (%CV) should be ≤15% (≤20% at the LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked blank plasma with the response in a neat solution.
-
Recovery: Determine the extraction efficiency of the method.
-
Stability: Assess the stability of benzamide in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Logical Relationship of Method Validation
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. researchgate.net [researchgate.net]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. ukisotope.com [ukisotope.com]
A Researcher's Guide to Accuracy and Precision in 15N-Based Quantitative Proteomics
For researchers, scientists, and drug development professionals navigating the landscape of quantitative proteomics, selecting the appropriate methodology is paramount for generating reliable and reproducible data. This guide provides an objective comparison of 15N metabolic labeling with other common quantitative techniques, supported by experimental data, detailed protocols, and clear visual workflows to aid in your experimental design.
At a Glance: Comparing Quantitative Proteomic Strategies
Metabolic labeling with 15N offers a high degree of accuracy and precision by incorporating a stable isotope into the entire proteome of an organism or cell culture. This allows for the mixing of samples at the earliest possible stage, minimizing downstream experimental variability.[1][2] However, like any technique, it has its own set of advantages and limitations when compared to other popular methods such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), isobaric tagging (iTRAQ, TMT), and label-free approaches.
Quantitative Performance Comparison
The choice of quantification strategy significantly impacts the accuracy, precision, and depth of proteome coverage. Below is a summary of key performance metrics for 15N labeling compared to other methods.
| Feature | 15N Metabolic Labeling | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | Isobaric Tagging (iTRAQ/TMT) | Label-Free Quantification |
| Accuracy | High | High | Moderate to High (can be affected by co-isolation interference)[3] | Moderate |
| Precision | High[4][5] | High[6][7] | Moderate to High (MS3 scanning can improve precision)[3] | Lower |
| Sample Mixing Point | Cell/Organism level[1][2] | Cell level[6][7] | Peptide level[3] | Not applicable (samples run separately)[1] |
| Multiplexing Capability | Typically 2 samples (14N vs. 15N) | Up to 3 samples (light, medium, heavy)[8] | High (up to 10-plex or more)[3][9] | Not applicable |
| Proteome Coverage | Good, but can be slightly lower than label-free[1] | Good | Good | Deepest proteome coverage[1] |
| Applicability | Requires metabolically active systems (cell culture, whole organisms)[1] | Primarily for cell culture[10] | Applicable to virtually any sample type[3] | Universally applicable[1] |
| Cost | Can be cost-effective for organisms that utilize a single nitrogen source[2] | Can be expensive due to labeled amino acids[8] | Reagents can be costly | Lower reagent cost, but may require more instrument time |
| Data Analysis Complexity | Complex due to variable mass shifts and potential for incomplete labeling[2][11] | Relatively straightforward due to fixed mass shifts[10] | Complex, requires specialized software for reporter ion quantification[3] | Computationally intensive, requires sophisticated alignment algorithms |
Delving Deeper: Experimental Protocols
A key advantage of 15N metabolic labeling is the ability to combine samples at the beginning of the workflow, which minimizes errors introduced during sample processing.[2]
General Experimental Workflow for 15N-Based Quantitative Proteomics
Detailed Protocol for 15N Metabolic Labeling in Cell Culture
This protocol provides a generalized procedure for labeling mammalian cells. Specific media formulations and incubation times may need to be optimized for different cell lines.
-
Cell Culture Preparation : Begin by culturing two separate populations of the desired cell line in standard "light" medium containing natural abundance (predominantly 14N) amino acids.
-
Adaptation to Heavy Medium : For the "heavy" population, gradually replace the light medium with "heavy" medium in which all nitrogen sources are replaced with 15N-enriched compounds (e.g., 15N-labeled amino acids). This adaptation period allows the cells to adjust to the new medium.
-
Complete Labeling : Continue to culture the heavy population in 100% heavy medium for a sufficient number of cell divisions to ensure near-complete incorporation of 15N into the proteome. Labeling efficiency should be monitored and ideally be >97%.[12]
-
Experimental Treatment : Once complete labeling is achieved, apply the experimental treatment to one or both cell populations.
-
Harvesting and Mixing : Harvest an equal number of cells from the light and heavy populations and combine them.
-
Protein Extraction and Digestion : Lyse the mixed cell pellet and extract the total protein. The extracted protein mixture is then digested, typically with trypsin, to generate peptides.
-
Mass Spectrometry : Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : Utilize specialized software to identify peptides and quantify the relative abundance of 14N and 15N-labeled peptide pairs. The ratios of these pairs are then used to determine the relative abundance of the corresponding proteins between the two conditions.[11]
Navigating Signaling Pathways with 15N Labeling
15N-based quantitative proteomics is a powerful tool for elucidating changes in cellular signaling pathways in response to various stimuli. By comparing the proteomes of treated versus untreated cells, researchers can identify proteins that are up- or down-regulated, providing insights into pathway activation or inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. Precision, Proteome Coverage, and Dynamic Range of Arabidopsis Proteome Profiling Using 15N Metabolic Labeling and Label-free Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accurate proteome-wide protein quantification from high-resolution 15N mass spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
A Researcher's Guide to Isotopic Labeling: Benchmarking 15N Metabolic Labeling Against SILAC and TMT
For researchers, scientists, and drug development professionals engaged in quantitative proteomics, the choice of isotopic labeling strategy is a critical determinant of experimental success. This guide provides an objective comparison of three widely used methods: generalized 15N metabolic labeling, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), and Tandem Mass Tag (TMT) chemical labeling. We will delve into their principles, performance metrics, and experimental workflows to aid in selecting the most appropriate technique for your research needs. While specific labeled compounds like Benzamide-15N are valuable as internal standards for targeted quantification of the molecule itself or its immediate interactors (e.g., PARP inhibition studies), this guide focuses on global proteome quantification strategies.[1][2]
Quantitative Performance Comparison
The selection of an isotopic labeling method hinges on factors such as the biological system under study, the desired level of multiplexing, and budget constraints. The following table summarizes the key quantitative parameters for each method.
| Feature | 15N Metabolic Labeling | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | TMT (Tandem Mass Tags) |
| Principle | In vivo incorporation of a general 15N source (e.g., 15NH4Cl, 15N-labeled algae) into all newly synthesized proteins.[3] | In vivo incorporation of specific 15N and/or 13C-labeled amino acids (typically arginine and lysine) in cell culture.[4] | In vitro chemical labeling of peptides at the N-terminus and lysine residues with isobaric tags.[5] |
| Typical Labeling Efficiency | Can be high (>98%) but is dependent on the organism's nitrogen metabolism and may require multiple generations for complete labeling in complex organisms.[6][7] | Typically very high (>99%) and consistent in cultured cells after several passages.[8] | Very high (>99%) as it is a chemical reaction performed on isolated peptides.[9] |
| Multiplexing Capability | Typically 2-plex (14N vs. 15N). | 2-plex or 3-plex is common (e.g., light, medium, heavy). | High multiplexing capability (up to 18-plex with TMTpro reagents).[10] |
| Quantification Level | MS1 (precursor ion) level.[11] | MS1 (precursor ion) level.[11] | MS2 or MS3 (reporter ion) level.[11] |
| Sample Types | Applicable to a wide range of organisms, including bacteria, yeast, plants, and small animals.[3] | Primarily used for cultured cells.[4] | Applicable to virtually any protein sample that can be digested into peptides. |
| Cost | Can be cost-effective for microorganisms, but the cost of 15N-labeled feed for larger organisms can be substantial. | The cost of labeled amino acids can be significant, especially for large-scale experiments. | Reagent costs can be high, particularly for higher-plex TMT kits.[9] |
| Potential for Metabolic Perturbation | Generally low, as 15N is a stable isotope with similar chemical properties to 14N. | Can potentially alter metabolic pathways if the labeled amino acids are involved in other processes. | None, as labeling is performed post-lysis and digestion. |
Experimental Protocols and Workflows
The implementation of each labeling strategy involves distinct experimental procedures. Below are detailed methodologies for the key experiments.
15N Metabolic Labeling Protocol (Example for E. coli)
This protocol describes the general steps for labeling E. coli with a 15N nitrogen source.
-
Pre-culture Preparation: Inoculate a single colony of E. coli into 5 mL of standard LB medium and grow overnight at 37°C with shaking.
-
M9 Minimal Medium Preparation: Prepare 1 L of M9 minimal medium. For the "heavy" medium, substitute the standard ammonium chloride (NH4Cl) with 1 gram of 15N-labeled ammonium chloride (15NH4Cl).
-
Inoculation and Growth: Pellet the overnight culture by centrifugation and wash twice with M9 salts to remove any residual 14N-containing medium. Resuspend the pellet and inoculate the 1 L of "heavy" and a corresponding "light" (with 14NH4Cl) M9 medium.
-
Induction and Harvest: Grow the cultures to the desired optical density (e.g., OD600 of 0.6-0.8). If expressing a specific protein, induce at this point. Continue growth for the desired period and then harvest the cells by centrifugation.
-
Sample Pooling and Processing: After harvesting, the "light" and "heavy" cell pellets can be mixed in a 1:1 ratio based on cell count or total protein concentration. The mixed sample is then lysed, and proteins are extracted for subsequent proteomic analysis (e.g., SDS-PAGE, in-gel digestion, LC-MS/MS).
SILAC Protocol (Example for Mammalian Cells)
This protocol outlines the steps for SILAC labeling of a mammalian cell line.
-
Media Preparation: Prepare SILAC DMEM or RPMI medium lacking L-arginine and L-lysine. Supplement the "light" medium with standard L-arginine and L-lysine. For the "heavy" medium, supplement with 13C6,15N4-L-arginine and 13C6,15N2-L-lysine.[8]
-
Cell Adaptation: Culture the cells in the respective "light" and "heavy" SILAC media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids.
-
Experimental Treatment: Once fully labeled, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. vehicle control).
-
Cell Harvesting and Lysis: After treatment, harvest the "light" and "heavy" labeled cells.
-
Protein Quantification and Pooling: Determine the protein concentration of the lysates from both cell populations. Mix the lysates in a 1:1 ratio.
-
Protein Digestion: The combined protein lysate is then subjected to standard proteomics sample preparation, including reduction, alkylation, and tryptic digestion. The resulting peptide mixture is ready for LC-MS/MS analysis.
TMT Labeling Protocol
This protocol details the chemical labeling of peptides with TMT reagents.
-
Protein Extraction and Digestion: Extract proteins from your samples (e.g., cell lysates, tissues) and digest them into peptides using an enzyme like trypsin.
-
Peptide Quantification: Accurately quantify the peptide concentration in each sample.
-
TMT Reagent Reconstitution: Reconstitute the different isobaric TMT reagents (e.g., TMT10plex) in a solvent like anhydrous acetonitrile.
-
Labeling Reaction: Add the appropriate TMT reagent to each peptide sample. The reaction is typically carried out at room temperature for 1 hour and targets the primary amines on the peptide N-terminus and the side chain of lysine residues.[5]
-
Quenching the Reaction: Stop the labeling reaction by adding a quenching solution, such as hydroxylamine.
-
Sample Pooling: Combine all the TMT-labeled samples into a single tube.
-
Sample Cleanup: The pooled sample is then desalted and cleaned up (e.g., using C18 solid-phase extraction) to remove excess TMT reagents and other contaminants before LC-MS/MS analysis.
Visualizing Workflows and Pathways
Diagrams can clarify complex experimental processes and relationships. The following are Graphviz (DOT language) representations of the labeling workflows.
Caption: Workflow for TMT labeling of multiple samples.
Caption: Workflow for SILAC labeling in cell culture.
Caption: Simplified pathway of 15N incorporation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, CAS [[31656-62-9]] | BIOZOL [biozol.de]
- 3. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. aragen.com [aragen.com]
- 6. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Benzamide-15N
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Benzamide-15N, a crucial isotopically labeled compound in various research applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Key Safety and Handling Information
This compound is harmful if swallowed and is suspected of causing genetic defects[1]. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved standards[2][3].
-
Skin Protection: Handle with gloves. Ensure gloves are inspected before use and disposed of properly after[2]. A complete suit protecting against chemicals is also recommended[2].
-
Respiratory Protection: For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator[2].
First Aid Measures:
-
General Advice: In case of exposure, consult a physician and show them the safety data sheet[2].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration[2].
-
Skin Contact: Wash off with soap and plenty of water[2].
-
Eye Contact: Flush eyes with water as a precaution[2].
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person[2].
Physicochemical and Hazard Data
A summary of the quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Physical State | Solid, White to off-white powder | [2][4] |
| Melting Point | 125 - 128 °C | [1][2] |
| Flash Point | 87 °C | [2] |
| Molecular Weight | ~122.13 g/mol | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H341 (Suspected of causing genetic defects) | [1] |
| Signal Word | Warning | [1] |
| Storage Class Code | 11 - Combustible Solids | [1] |
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is incineration. This procedure should be carried out by licensed professionals at an approved waste disposal plant.
Experimental Protocol: Incineration
-
Material Preparation: The material should be mixed with a combustible solvent to ensure complete combustion.
-
Incineration: Burn the mixture in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful gases produced during combustion[2].
-
Container Disposal: Empty containers should be treated as unused product and disposed of in the same manner[2].
-
Regulatory Compliance: All disposal activities must be in accordance with national and local regulations. Do not mix with other waste materials.
Accidental Release Measures:
In the event of a spill, the following steps should be taken:
-
Ensure Personal Safety: Use personal protective equipment and ensure adequate ventilation. Avoid breathing dust and vapors[2].
-
Containment: Prevent the product from entering drains[2].
-
Clean-up: Pick up and arrange for disposal without creating dust. Sweep up and shovel the material into suitable, closed containers for disposal[2].
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
